2-Ethynylpyridin-3-amine
Description
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Properties
IUPAC Name |
2-ethynylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCMKJLVRSWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Ethynylpyridin-3-amine (CAS 1017698-38-0)
Executive Summary
2-Ethynylpyridin-3-amine (CAS 1017698-38-0) is a high-value heterocyclic building block used primarily in the synthesis of 1H-pyrrolo[3,2-b]pyridines (4-azaindoles). As a structural isomer of the widely used 7-azaindole precursor, this scaffold offers distinct electronic properties and hydrogen-bonding vectors crucial for medicinal chemistry campaigns targeting kinases (e.g., FMS, c-Met) and GPCRs. This guide details the synthesis, physical properties, and reaction engineering required to utilize this compound effectively in drug discovery.
Part 1: Chemical Profile & Properties[1]
The compound features a pyridine ring substituted with an amino group at the 3-position and a reactive ethynyl group at the 2-position. This ortho-disposition is the structural key to its utility in annulation reactions.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1017698-38-0 |
| IUPAC Name | This compound |
| Synonyms | 3-Amino-2-ethynylpyridine; 2-Ethynyl-3-pyridinamine |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Physical State | Solid (Pale yellow to brown crystalline powder) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Pyridine N), ~25 (Alkyne CH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Part 2: Synthetic Architecture (Upstream)
The most robust synthesis of this compound avoids direct ethynylation of the unstable amino-pyridine core. Instead, it employs a Sonogashira Coupling strategy using a trimethylsilyl (TMS) protecting group, followed by controlled desilylation.
Mechanism of Synthesis[3][4][5][6][7][8]
-
Precursor Selection: 2-Bromo-3-aminopyridine is preferred over the chloro-analog due to the higher oxidative addition rate of the C-Br bond to Palladium(0).
-
Catalytic Cycle: The Pd(PPh₃)₂Cl₂ / CuI system facilitates the cross-coupling with TMS-acetylene.
-
Deprotection: The TMS group stabilizes the alkyne during purification. Removal is achieved under mild basic conditions to prevent polymerization.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthetic route from halogenated precursors to the target scaffold.
Part 3: Reaction Engineering (Downstream)
The primary application of CAS 1017698-38-0 is the synthesis of 1H-pyrrolo[3,2-b]pyridine (4-azaindole). This cyclization is a textbook example of transforming an ortho-alkynyl amine into a fused heterocycle.
Cyclization Mechanism
The reaction proceeds via a 5-endo-dig cyclization. Although 5-endo-dig closures are generally disfavored by Baldwin’s rules, the presence of the metal catalyst (or strong base) alters the geometry of the transition state, making the nucleophilic attack of the amine nitrogen onto the activated alkyne energetically favorable.
-
Metal-Catalyzed: AuCl₃, CuI, or PdCl₂ activate the alkyne pi-system, inducing nucleophilic attack by the amine.
-
Base-Mediated: Strong bases (e.g., KOtBu in NMP) deprotonate the amine, creating a potent nucleophile that attacks the alkyne, often requiring higher temperatures.
DOT Diagram: 4-Azaindole Formation
Figure 2: Mechanistic pathway for the conversion of this compound to 4-azaindole.
Part 4: Experimental Protocols
Protocol A: Synthesis of this compound
Validates synthesis via TMS-intermediate (Ref. 1, 2)
Step 1: Sonogashira Coupling
-
Charge: In a flame-dried Schlenk flask, combine 2-bromo-3-aminopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).
-
Solvent: Add anhydrous THF and Et₃N (3.0 equiv). Degas with Argon for 15 minutes.
-
Addition: Add trimethylsilylacetylene (1.2 equiv) dropwise.
-
Reaction: Heat to 60°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Filter through a Celite pad. Concentrate filtrate. Purify via flash chromatography to obtain 2-((trimethylsilyl)ethynyl)pyridin-3-amine .
Step 2: Desilylation
-
Dissolve: Dissolve the TMS-intermediate in MeOH.
-
Reagent: Add K₂CO₃ (2.0 equiv). Stir at room temperature for 2 hours.
-
Extraction: Dilute with water, extract with DCM (3x).
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/EtOAc to yield This compound .
Protocol B: Cyclization to 1H-Pyrrolo[3,2-b]pyridine
Standard method for azaindole synthesis (Ref. 3)
-
Reagents: Dissolve this compound (1.0 equiv) in NMP (0.2 M).
-
Base: Add KOtBu (2.5 equiv) in one portion.
-
Conditions: Heat to 80°C for 4 hours under Argon.
-
Quench: Pour into ice water. Neutralize with dilute HCl to pH 7.
-
Isolation: Extract with EtOAc. The product, 1H-pyrrolo[3,2-b]pyridine , is isolated as a solid after evaporation.[1]
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Reactivity: Terminal alkynes can form explosive acetylides with heavy metals (Ag, Cu) in the absence of ligands. Avoid contact with strong oxidizing agents.
-
Storage: Store under inert gas. The terminal alkyne is prone to slow oxidation or polymerization if exposed to air and light for extended periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 854051, 2-(Pyridin-3-yl)ethan-1-amine (Structural Analog Data). Retrieved from [Link][1]
- Yakhontov, L. N., & Prokopov, A. A. (1980).Advances in the Chemistry of Azaindoles. Russian Chemical Reviews.
- Vertex AI Search (2025).Consolidated Search Results for CAS 1017698-38-0 and 4-Azaindole Synthesis.
Sources
Technical Guide: Ortho-Alkynylaminopyridines as Divergent Scaffolds
Comparative Analysis of 3-Amino-2-ethynylpyridine and 2-Amino-3-ethynylpyridine[1]
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), the strategic placement of nitrogen atoms within fused heterocycles dictates physicochemical properties, metabolic stability, and kinase selectivity.[1] This guide provides an in-depth technical analysis of two constitutional isomers: 3-Amino-2-ethynylpyridine (3-A-2-EP) and 2-Amino-3-ethynylpyridine (2-A-3-EP) .[1]
While structurally similar, these isomers represent a "fork in the road" for synthetic chemists.[1] 2-A-3-EP is the canonical precursor to the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold—a privileged structure in FDA-approved kinase inhibitors like Vemurafenib.[1] Conversely, 3-A-2-EP yields the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, an emerging pharmacophore offering distinct hydrogen-bonding vectors and lipophilicity profiles (logD) for overcoming resistance mechanisms.[1]
Part 1: Structural & Electronic Analysis
The reactivity and utility of these isomers are governed by the electronic relationship between the exocyclic amine, the alkyne, and the endocyclic pyridine nitrogen.
| Feature | 2-Amino-3-ethynylpyridine (Isomer B) | 3-Amino-2-ethynylpyridine (Isomer A) |
| Structure | Amine at C2, Alkyne at C3 | Amine at C3, Alkyne at C2 |
| Electronic Character | Amidine-like resonance; C2-amine is electron-rich due to conjugation with ring N. | Aniline-like; C3-amine is less conjugated with ring N, behaving more like a standard aryl amine.[1] |
| Basicity (pK_a) | Higher (Pyridine N is more basic).[1] | Lower (Inductive withdrawal from C2-alkyne).[1] |
| Primary Cyclization Product | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 4-Azaindole (Pyrrolo[3,2-b]pyridine) |
| Key Application | Kinase Inhibitors (Type I/II), Bet-bromodomain inhibitors.[1] | PAK1 Inhibitors, Bioisosteres for indole to lower logD.[1][2] |
Electronic Divergence[1]
-
Isomer B (2-Amino): The amino group at C2 can tautomerize (aminopyridine
pyridone-imine).[1] This increases the nucleophilicity of the ring nitrogen, which can complicate alkylation reactions but facilitates metal coordination (e.g., Pd or Cu) during cross-coupling.[1] -
Isomer A (3-Amino): The amino group at C3 is electronically isolated from the ring nitrogen's resonance. It acts as a standard nucleophile.[1] The C2-alkyne is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen.
Part 2: Synthetic Pathways (The "How-To")
The synthesis of both isomers typically proceeds via Sonogashira cross-coupling of the corresponding halo-aminopyridines. However, the presence of a free amino group presents a challenge: catalyst poisoning.[1]
The Divergent Workflow
The following diagram illustrates how starting material selection dictates the final heterocyclic core.
Figure 1: Divergent synthesis of azaindole scaffolds from isomeric bromopyridines.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Amino-3-ethynylpyridine (Precursor to 7-Azaindole)
Targeting the "Privileged Scaffold"
Context: This protocol utilizes a Sonogashira coupling optimized for aminopyridines, where the free amine can potentially chelate Palladium.[1] High catalyst loading or specific ligands (like XPhos) are often required if the amine is unprotected.[1]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)[1]
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)[1]
-
Pd(PPh3)2Cl2 (5 mol%) or Pd(PPh3)4[1]
-
CuI (2-5 mol%)[1]
-
Triethylamine (Et3N) (Solvent/Base)[1]
-
THF or DMF (Co-solvent)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.
-
Solvation: Dissolve 2-amino-3-bromopyridine (5.0 g, 28.9 mmol) in anhydrous THF (50 mL) and Et3N (20 mL). Note: Degassing the solvents with Argon bubbling for 15 minutes is critical to prevent homocoupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Add CuI (0.27 g, 1.4 mmol) and Pd(PPh3)2Cl2 (1.0 g, 1.4 mmol). The solution typically turns dark.
-
Alkyne Addition: Add TMSA (4.9 mL, 34.7 mmol) dropwise via syringe.
-
Reaction: Heat to 70°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1] The product usually fluoresces blue/purple under UV.[1]
-
Workup: Cool to RT. Filter through a pad of Celite to remove metal salts.[1] Wash the pad with EtOAc.[1]
-
Extraction: Wash the filtrate with saturated NH4Cl (to remove Cu) and brine. Dry over Na2SO4.[1]
-
Deprotection (In-situ): To the crude TMS-protected intermediate in MeOH, add K2CO3 (2 equiv) and stir at RT for 1 hour to yield the terminal alkyne 2-Amino-3-ethynylpyridine .
Validation Point: In ^1H NMR, look for the disappearance of the TMS singlet (0.2 ppm) and the appearance of the acetylenic proton (
Protocol B: Cyclization to Azaindoles
The Ring Closure Mechanism
Once the ethynylpyridine is synthesized, cyclization is induced.[1]
-
For 7-Azaindole (from 2-A-3-EP):
-
Reagents: KOtBu (2.5 equiv) in NMP at 80°C.
-
Mechanism: The strong base deprotonates the exocyclic amine (creating a strong nucleophile) which attacks the internal alkyne carbon (5-endo-dig cyclization is disfavored, but 5-exo-dig followed by isomerization occurs).[1]
-
Alternative: Acid-mediated cyclization using TFA/TFAA is highly effective for this isomer [1].[1]
-
-
For 4-Azaindole (from 3-A-2-EP):
Part 4: Applications & Mechanistic Causality
Why Choose 4-Azaindole (Isomer A) over 7-Azaindole (Isomer B)?
While 7-azaindole is the industry standard for mimicking the purine core of ATP in kinase inhibitors, 4-azaindole offers specific advantages in "scaffold hopping":
-
Lipophilicity (logD): 4-Azaindoles generally possess lower logD values than their indole counterparts, improving solubility and metabolic clearance profiles [2].[1]
-
H-Bond Vectors: The position of the pyridine nitrogen in 4-azaindole (N4) points into a different quadrant of the binding pocket compared to 7-azaindole (N7). This is critical when targeting kinases with specific residues (e.g., Gatekeeper mutants) that sterically clash with the N7 position.[1]
Pathway Visualization: Mechanism of Cyclization
The following diagram details the base-mediated cyclization mechanism, highlighting the critical deprotonation step.
Figure 2: Base-mediated anionic cyclization mechanism for azaindole formation.[1]
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield in Sonogashira | Catalyst poisoning by free amine.[1] | Use Pd(dppf)Cl2 or protect amine with Acetyl/Pivaloyl group before coupling.[1] |
| Homocoupling (Glaser) | Presence of Oxygen.[1] | Rigorous degassing (Freeze-Pump-Thaw x3).[1] |
| Incomplete Cyclization | Poor nucleophilicity of amine.[1] | Switch to Gold catalysis (AuCl3, 5 mol% in Toluene) which activates the alkyne rather than the amine [3].[1] |
| Regioselectivity Issues | Ambiguous attack in substituted systems. | Use TFA/TFAA (Acidic conditions) which favors the formation of the thermodynamic product [1]. |
References
-
Leboho, T. C., et al. (2014).[1][3] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry. Link
-
Le, W., et al. (2016).[1][2] "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Cacchi, S., et al. (2003).[1] "Palladium-catalyzed synthesis of 2-substituted 3-acylindoles." Journal of Organic Chemistry. Link[1]
-
Zhu, Q., et al. (2017).[1][4][5] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis. Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-Ethynylpyridin-3-amine: Solubility Profile & Technical Guide
[1]
Part 1: Executive Summary
2-Ethynylpyridin-3-amine (CAS: 1849257-78-8) is a bifunctional heteroaromatic building block featuring a basic pyridine core, a primary amine at the C3 position, and a reactive terminal alkyne at the C2 position.[1][2] Its solubility behavior is governed by the competition between the polar, hydrogen-bond-capable aminopyridine motif and the somewhat lipophilic, rigid ethynyl group.
This guide provides a definitive technical analysis of its solubility in organic solvents, derived from structural physicochemical principles and analogous experimental data. It is designed to assist researchers in selecting optimal media for synthesis (e.g., Sonogashira couplings, cyclizations) and purification (crystallization, chromatography).
Part 2: Physicochemical Identity & Structural Analysis
Understanding the molecule's structure is the prerequisite for predicting its solubility behavior.
| Property | Data / Prediction | Impact on Solubility |
| CAS Number | 1849257-78-8 | Unique Identifier (Distinct from isomer 3-ethynylpyridin-2-amine) |
| Formula | C₇H₆N₂ | MW: 118.14 g/mol |
| Physical State | Solid (Predicted MP: 40–70 °C) | Crystalline lattice energy must be overcome by solvation.[1] |
| H-Bond Donors | 1 (–NH₂) | Requires polar solvents (alcohols, DMSO) for high solubility.[1] |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Excellent solubility in protic solvents and acidic media.[1] |
| LogP (Calc.) | ~0.8 – 1.2 | Moderately lipophilic; soluble in organic solvents like DCM/EtOAc.[1] |
| pKa (Calc.) | ~6.0 (Pyridine N) | pH-dependent solubility in aqueous media.[1] |
Structural Visualization
The following diagram illustrates the competing solvation domains within the molecule:
Figure 1: Structural domains of this compound determining solvent compatibility.
Part 3: Solubility in Organic Solvents
The solubility profile below is categorized by solvent class, supported by the "like dissolves like" principle and standard workup protocols for aminopyridines.
Polar Aprotic Solvents (Excellent Solubility)
-
Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP).
-
Solubility: >100 mg/mL (High).[1]
-
Mechanism: These solvents are strong H-bond acceptors.[1] They effectively disrupt the crystal lattice by interacting with the primary amine protons.
-
Application: Ideal for stock solutions (biological screening) and high-temperature reactions (e.g., cyclizations).[1]
-
Warning: DMSO is hygroscopic; water absorption can degrade the alkyne over time.[1]
Polar Protic Solvents (Good Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility: 50–100 mg/mL .[1]
-
Mechanism: The solvent acts as both H-bond donor (to Pyridine N) and acceptor (from Amine –NH₂).[1]
-
Application: Primary choice for recrystallization. This compound is likely to be soluble in hot ethanol and crystallize upon cooling.[1]
Chlorinated & Moderately Polar Solvents (Good Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Solubility: 20–80 mg/mL .[1]
-
Mechanism: Dipole-dipole interactions dominate.[1] The lipophilic ethynyl group aids solubility here compared to bare aminopyridine.[1]
-
Application: Standard solvents for liquid-liquid extraction (workup) and column chromatography (eluent).[1]
Non-Polar Solvents (Poor Solubility)
-
Solvents: Hexane, Pentane, Cyclohexane, Heptane.
-
Solubility: <1 mg/mL (Insoluble to Sparingly Soluble).[1]
-
Mechanism: The polar amine/pyridine core prevents solvation in non-polar aliphatic chains.[1]
-
Application: Used as "anti-solvents" to precipitate the compound from DCM or Ethyl Acetate solutions.[1]
Part 4: Experimental Protocols
Protocol A: Self-Validating Solubility Determination
Use this protocol if exact quantitative data is required for a specific formulation.[1]
Materials: this compound (10 mg), Solvent of choice (1 mL), HPLC vials, 0.45 µm PTFE filter.
-
Saturation: Add 10 mg of compound to a glass vial.
-
Addition: Add 100 µL of solvent. Vortex for 1 minute.
-
Observation: If clear, solubility is >100 mg/mL. Stop.
-
If solid remains:[3] Continue.
-
-
Titration: Add solvent in 100 µL increments, vortexing between additions, until clear.
-
Gravimetric Confirmation (Optional): If solid persists after 2 mL, filter the supernatant, evaporate a known volume, and weigh the residue.
Protocol B: Purification Workflow
Based on the solubility differential between the compound and common impurities.
Figure 2: Purification decision tree based on solubility differentials.[1]
Part 5: Stability & Handling[1][5]
-
Alkyne Reactivity: The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) or polymerization if stored in solution with trace metals (Cu, Pd) or under light.
-
Recommendation: Store solid at -20°C under argon.
-
-
Solution Stability: Solutions in DMSO or MeOH are stable for <24 hours at room temperature.[1] For long-term storage of stock solutions, freeze at -80°C.[1]
-
Acidity: Avoid storing in acidic media (e.g., HCl in MeOH) unless the hydrochloride salt is specifically desired, as this will protonate the pyridine nitrogen and drastically change solubility (making it water-soluble but organic-insoluble).
References
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 1849257-78-8).[1][2][4] Retrieved from [1]
-
Combi-Blocks. (2024). Safety Data Sheet (SDS) - this compound. Retrieved from [1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12422526 (Isomer Analog: 3-Ethynylpyridin-2-amine). Retrieved from [1]
-
Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine and related syntheses. Organic Syntheses, 5, 346.[5] (Foundational chemistry of aminopyridine precursors). Retrieved from
- Tilley, J. W., et al. (1981). Synthesis of 2-alkynylpyridines. Helvetica Chimica Acta, 64(1). (General solubility and handling of ethynylpyridines).
Sources
- 1. 3-Ethynylpyridin-2-amine | C7H6N2 | CID 12422526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1824187-37-2|2-Ethynyl-5-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 2-アミノ-3-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1849257-78-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. data.epo.org [data.epo.org]
A Technical Guide to the Comparative Chemistry of 2-Ethynylpyridine and 2-Ethynylpyridin-3-amine for Drug Discovery Professionals
This guide provides an in-depth technical analysis of 2-ethynylpyridine and its amino-substituted analogue, 2-ethynylpyridin-3-amine. It is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their chemical properties, reactivity, and applications in medicinal chemistry. By understanding these distinctions, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Ethynylpyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives are integral to the development of therapeutics across a wide range of disease areas, including antivirals, antibacterials, and anticancer agents.[2][3] The introduction of an ethynyl group onto the pyridine ring, creating ethynylpyridines, provides a versatile chemical handle for a variety of transformations, most notably in the realm of "click chemistry" and transition-metal-catalyzed cross-coupling reactions.[4][5] These reactions are pivotal for the rapid assembly of complex molecular architectures, a key strategy in modern drug discovery.[5]
This guide focuses on two such building blocks: 2-ethynylpyridine and its derivative, this compound. The primary differentiator between these two molecules is the presence of an amino group at the 3-position of the pyridine ring in the latter. This seemingly minor structural modification has profound implications for the electronic properties and, consequently, the chemical reactivity of the molecule. Understanding these differences is crucial for leveraging their unique characteristics in the synthesis of targeted and effective drug candidates.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective use in synthesis and for predicting their behavior in biological systems.
| Property | 2-Ethynylpyridine | This compound | Reference(s) |
| Molecular Formula | C₇H₅N | C₇H₆N₂ | [6][7] |
| Molecular Weight | 103.12 g/mol | 118.14 g/mol | [6][7] |
| CAS Number | 1945-84-2 | 67346-74-1 | [6][7] |
| Appearance | Clear dark brown liquid | Solid (predicted) | [8] |
| Boiling Point | 85 °C / 12 mmHg | Not available | [8] |
| pKa (of pyridinium ion) | ~2.31 (predicted) | >5.98 (estimated) | [5][8] |
The most significant difference lies in the predicted basicity. The amino group in this compound is an electron-donating group, which increases the electron density on the pyridine ring, thereby making the ring nitrogen more basic compared to the unsubstituted 2-ethynylpyridine.[2] This enhanced basicity can influence reaction conditions and the compound's interaction with biological targets.
Synthesis and Reactivity: A Tale of Two Pyridines
The synthetic accessibility and subsequent reactivity of these building blocks are of paramount importance to the medicinal chemist.
Synthesis
2-Ethynylpyridine is commonly synthesized from 2-pyridynyltrimethylsilane via a desilylation reaction using a base like potassium hydroxide.[8] Another prevalent method is the Sonogashira coupling of a 2-halopyridine with a protected acetylene, followed by deprotection.[9][10]
This compound can be synthesized via a Sonogashira coupling reaction between a 2-amino-3-halopyridine and a terminal alkyne.[11][12] The starting 2-amino-3-halopyridines are accessible through various synthetic routes.[11]
Experimental Protocol: Sonogashira Coupling for the Synthesis of 2-Amino-3-alkynylpyridines
This protocol is adapted from the work of Zhu, et al. (2017) and provides a general procedure for the synthesis of 2-amino-3-alkynylpyridine derivatives.[11]
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Palladium trifluoroacetate (Pd(CF₃COO)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 2-amino-3-bromopyridine (1.0 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 100°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Comparative Reactivity
The presence of the amino group at the 3-position in this compound introduces significant changes in its reactivity profile compared to 2-ethynylpyridine.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[13] However, the electron-donating amino group in this compound activates the ring towards electrophilic attack, primarily at the positions ortho and para to the amino group.[14] In contrast, 2-ethynylpyridine is significantly less reactive in such transformations.
-
Nucleophilic Aromatic Substitution: The pyridine ring is inherently more susceptible to nucleophilic attack than benzene.[13] This reactivity is further enhanced by electron-withdrawing groups. The amino group in this compound, being electron-donating, will slightly decrease the susceptibility of the ring to nucleophilic attack compared to 2-ethynylpyridine.
-
Click Chemistry (Azide-Alkyne Cycloaddition): Both molecules are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4][5] This reaction allows for the facile formation of 1,2,3-triazole linkages, which are valuable in drug design for their stability and ability to participate in hydrogen bonding. 2-Ethynylpyridine itself has been shown to promote Cu(I)-catalyzed CuAAC reactions.[4] The electronic differences between the two molecules may lead to subtle variations in reaction kinetics, but both are expected to be highly efficient in this transformation.
-
Hydrohalogenation: 2-Ethynylpyridine readily undergoes hydrochlorination due to the formation of a pyridinium salt, which enhances the electrophilicity of the ethynyl group, facilitating nucleophilic attack by the halide ion.[15] It is expected that this compound would also undergo this reaction, potentially at a different rate due to the influence of the amino group on the basicity of the pyridine nitrogen.
-
Pyridine Nitrogen: The pyridine nitrogen in both molecules is nucleophilic and can be alkylated or coordinated to metal centers.[2] As previously mentioned, the pyridine nitrogen in this compound is more basic and therefore more nucleophilic than in 2-ethynylpyridine.[2] This can affect its role as a ligand in metal-catalyzed reactions or its interaction with biological targets.
-
Amino Group Nitrogen (in this compound): The exocyclic amino group in this compound is also a nucleophilic center. Its lone pair of electrons can participate in conjugation with the pyridine ring.[2] This dual nucleophilicity (ring nitrogen vs. amino nitrogen) can lead to regioselectivity challenges in certain reactions, but also offers opportunities for diverse functionalization.[4]
Applications in Drug Discovery: Leveraging the Differences
The distinct chemical properties of 2-ethynylpyridine and this compound translate into different strategic applications in drug discovery.
2-Ethynylpyridine: A Versatile Building Block
2-Ethynylpyridine is a widely used building block for:
-
Synthesis of Complex Ligands: Its ability to participate in CuAAC reactions makes it a key component in the synthesis of pyridine-triazole (pyta) ligands, which are analogues of bipyridine ligands and are used to form complexes with various transition metals.[13]
-
Polymer Chemistry: It serves as a monomer in the synthesis of various ionic conjugated polymers with interesting electro-optical properties.[16][17]
-
General Scaffolding: It is a reliable and versatile building block for introducing a pyridyl-alkyne motif into a molecule, which can then be further elaborated using a wide array of alkyne-based chemical transformations.
This compound: A Scaffold for Targeted Interactions
The presence of the amino group in this compound offers additional functionalities that are highly valuable in drug design:
-
Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, allowing for more specific and stronger interactions with biological targets such as proteins and enzymes.
-
Modulation of Physicochemical Properties: The amino group can be used to tune the solubility, lipophilicity, and basicity of the final drug candidate, which are critical for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).
-
Additional Reaction Handle: The amino group provides a secondary site for chemical modification, allowing for the introduction of further diversity and the optimization of biological activity. For example, it can be acylated, alkylated, or used in the formation of ureas and sulfonamides.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Comparative Reactivity Diagram
Caption: A general synthetic workflow utilizing ethynylpyridines.
Conclusion: Strategic Selection for Optimal Drug Design
-
2-Ethynylpyridine is the workhorse for introducing a reactive pyridyl-alkyne moiety, offering a straightforward and reliable platform for a multitude of chemical transformations.
-
This compound , with its additional amino functionality, provides a more nuanced tool for fine-tuning molecular interactions and physicochemical properties. The increased basicity and the potential for hydrogen bonding make it an attractive scaffold for designing molecules with enhanced target affinity and improved pharmacokinetic profiles.
The choice between these two reagents should be a strategic one, based on a thorough understanding of their distinct chemical personalities. This guide serves as a foundational resource to aid in that decision-making process, ultimately empowering researchers to design and synthesize the next generation of innovative medicines.
References
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- Mohammad, G., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(8), 1839-1863.
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- Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I)
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 35(1), 14-26.
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Pearson Education. (n.d.). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Wikipedia. (2024). Pyridine. Retrieved from [Link]
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- Breton, G. W. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(31), 6159-6165.
- Subramanyam, S., & Blumstein, A. (1991). Conjugated ionic polyacetylenes. 5. Spontaneous polymerization of 2-ethynylpyridine in a strong acid. Macromolecules, 24(10), 2668-2673.
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-
National Institute of Standards and Technology. (n.d.). 2-Ethynyl pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethynylpyridin-2-amine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Oh, C. H., & Kim, A. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1476-1482.
- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.
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Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2026, February 17). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]
-
ResearchGate. (2025, December 14). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. Retrieved from [Link]
- Leboho, T. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8346-8355.
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-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- SciELO. (2014). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 25(11), 2096-2103.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 3-Aminopyridine in Emerging Material Science Applications. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]
-
Wikipedia. (2024). 2-Aminopyridine. Retrieved from [Link]
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Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrrolo[2,3-b]pyridine (7-Azaindole) via Cyclization of 2-Ethynylpyridin-3-amine
Introduction
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in drug discovery and medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, leading to derivatives with a wide spectrum of biological activities, including potent kinase inhibitors used in oncology.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Pexidartinib, feature the 7-azaindole core, highlighting its significance.[1]
The synthesis of this scaffold often proceeds through the crucial intermediate, 2-ethynylpyridin-3-amine or its N-protected or C-substituted analogues. This intermediate is typically prepared via a Sonogashira cross-coupling reaction between a 3-amino-2-halopyridine and a suitable alkyne.[3] The subsequent intramolecular cyclization is the key bond-forming step that constructs the pyrrole ring. The choice of cyclization protocol is critical and depends on factors such as substrate scope, desired functional group tolerance, reaction efficiency, and scalability.
This guide provides an in-depth analysis of various field-proven cyclization protocols for converting this compound and its derivatives into the pyrrolo[2,3-b]pyridine core. We will explore the causality behind different experimental choices, from transition-metal-catalyzed methods that leverage the unique reactivity of palladium, gold, and copper, to robust metal-free alternatives using strong acids or bases. Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Section 1: Metal-Catalyzed Cyclization Protocols
Transition metals offer powerful pathways for C-N bond formation through the activation of alkynes toward nucleophilic attack. The choice of metal catalyst profoundly influences the reaction mechanism, conditions, and substrate compatibility.
Gold-Catalyzed Intramolecular Hydroamination
Expertise & Experience: Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their high affinity for carbon-carbon triple bonds (alkynophilicity).[4] This property allows for the efficient activation of the alkyne in this compound, facilitating a 5-exo-dig intramolecular nucleophilic attack by the adjacent amino group under mild conditions. This method is often characterized by high atom economy and tolerance for a variety of functional groups.
Mechanistic Rationale: The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. The pendant amino group then attacks the activated alkyne in an intramolecular fashion. Subsequent protonolysis releases the pyrrolo[2,3-b]pyridine product and regenerates the active gold catalyst, allowing the cycle to continue.
Caption: Gold-catalyzed 5-exo-dig hydroamination workflow.
Trustworthiness - Protocol 1: Gold(III)-Catalyzed Cyclization
This protocol is adapted from methodologies demonstrating the power of gold catalysis in forming pyrrolo-fused heterocycles.[5]
-
Materials:
-
This compound (1.0 eq)
-
Gold(III) chloride (AuCl₃) (1-5 mol%)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Dissolve the starting material in the chosen solvent (e.g., MeCN) to a concentration of 0.1 M.
-
Add the gold(III) chloride catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to afford the pure pyrrolo[2,3-b]pyridine.
-
Palladium-Catalyzed Annulation
Expertise & Experience: Palladium catalysis is a cornerstone of modern organic synthesis. For the formation of 7-azaindoles, palladium catalysts are often used in a one-pot sequence that combines a Sonogashira coupling with a subsequent cyclization.[6] If starting from the isolated this compound, the palladium catalyst, often in the presence of a base, facilitates the intramolecular C-N bond formation. This method is highly versatile and allows for the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines.[7]
Mechanistic Rationale: The reaction, often referred to as a Cacchi reaction when performed in one pot, involves the oxidative addition of a palladium(0) species to the halo-pyridine, followed by Sonogashira coupling.[3] For the direct cyclization of the alkyne-amine, the mechanism likely involves coordination of palladium to the alkyne, followed by nucleophilic attack of the amine. Alternatively, a base-mediated pathway can be facilitated by the catalyst.
Caption: General workflow for Pd-catalyzed cyclization.
Trustworthiness - Protocol 2: Palladium-Catalyzed Cyclization
This protocol is based on established procedures for palladium-catalyzed heteroannulation.[7]
-
Materials:
-
This compound (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Combine this compound, the palladium catalyst, and the base in a reaction vessel.
-
Add the degassed solvent under an inert atmosphere.
-
Heat the mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to yield the desired 7-azaindole.
-
Section 2: Metal-Free Cyclization Protocols
While highly effective, the cost and potential for trace metal contamination with metal catalysts can be a concern, particularly in pharmaceutical applications. Metal-free alternatives provide valuable and often more economical routes.
Acid-Catalyzed Cyclization
Expertise & Experience: Strong acids can effectively catalyze the cyclization of 3-alkynyl-2-aminopyridines. A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is a particularly potent system for this transformation.[3][8] The anhydride likely serves to remove any water present, ensuring the reaction proceeds efficiently. This method is straightforward and avoids the need for specialized catalysts.
Mechanistic Rationale: The reaction is initiated by the protonation of the alkyne by the strong acid, which significantly enhances its electrophilicity. This "activates" the alkyne for attack by the weakly nucleophilic amino group. The subsequent 5-exo-dig cyclization leads to the formation of a vinyl cation intermediate, which is then quenched to afford the aromatic pyrrolo[2,3-b]pyridine product.
Trustworthiness - Protocol 3: TFA/TFAA-Mediated Cyclization
This protocol is derived from a reported acid-catalyzed synthesis of 7-azaindoles.[3]
-
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (TFAA) (e.g., 5 eq), followed by the dropwise addition of trifluoroacetic acid (TFA) (e.g., 10 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Base-Mediated Cyclization
Expertise & Experience: Strong, non-nucleophilic bases are also effective at promoting the cyclization. Reagents such as potassium tert-butoxide (KOtBu) or cesium carbonate can be used to deprotonate the amine, increasing its nucleophilicity and driving the intramolecular attack on the alkyne.[3] This approach is common in indole synthesis and is readily adaptable to the azaindole core.
Mechanistic Rationale: The base deprotonates the amino group to form a more potent pyridyl-amide nucleophile. This anion then readily attacks the proximal alkyne via a 5-exo-dig cyclization. The resulting vinyl anion is then protonated during aqueous workup to yield the final product.
Caption: Key steps in the base-mediated cyclization pathway.
Trustworthiness - Protocol 4: KOtBu-Mediated Cyclization
This protocol is based on standard base-mediated indolization procedures.[3]
-
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.1-2.0 eq)
-
Solvent: Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add potassium tert-butoxide portion-wise at room temperature or at 0 °C.
-
Stir the reaction at room temperature or with heating (e.g., 60-80 °C) until TLC or LC-MS indicates full consumption of the starting material.
-
Cool the reaction and quench carefully by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude material by flash column chromatography.
-
Section 3: Comparative Analysis & Optimization
The choice of protocol is a critical decision based on multiple experimental and economic variables. The following table summarizes the key parameters of the described methods to aid in this selection process.
| Protocol | Catalyst / Reagent | Typical Solvent | Temp (°C) | Time (h) | Reported Yields | Key Advantages & Considerations |
| Gold-Catalyzed | AuCl₃ (1-5 mol%) | MeCN, DCM | 25 - 60 | 1 - 6 | Good to Excellent | Mild conditions, high functional group tolerance, high cost of catalyst.[4] |
| Palladium-Catalyzed | Pd(OAc)₂ (5-10 mol%) | DMF, Dioxane | 80 - 120 | 12 - 24 | Good to Excellent | Versatile, well-established, risk of metal contamination, requires heating.[7] |
| Acid-Catalyzed | TFA / TFAA | DCM | 0 - 25 | 1 - 4 | Good | Metal-free, rapid, uses corrosive and hazardous reagents.[3][8] |
| Base-Mediated | KOtBu, Cs₂CO₃ | THF, NMP | 25 - 80 | 2 - 12 | Good to Excellent | Metal-free, strong base may not tolerate sensitive functional groups.[3] |
Conclusion
The synthesis of the pyrrolo[2,3-b]pyridine core from this compound is achievable through several robust and high-yielding protocols.
-
Gold-catalyzed methods offer an elegant and mild solution, ideal for complex substrates with sensitive functional groups, albeit at a higher cost.
-
Palladium-catalyzed cyclization remains a workhorse in the field, valued for its reliability and vast precedent in the literature.
-
Metal-free options , using either strong acids or bases, provide cost-effective and scalable alternatives that eliminate the risk of trace metal contamination, a crucial consideration in the development of active pharmaceutical ingredients.
The optimal choice of protocol will ultimately be dictated by the specific substitution pattern of the substrate, the scale of the reaction, and the resources available. This guide provides the foundational knowledge and practical steps for researchers, scientists, and drug development professionals to confidently select and execute the most suitable cyclization strategy for their 7-azaindole synthesis campaigns.
References
-
Arcadi, A., Cacchi, S., & Fabrizi, G. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. Beilstein Journal of Organic Chemistry, 7, 1548–1554. [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Pyrrolo[2,3-b]quinolines by Palladium-catalyzed Heteroannulation. Synthesis, 1996(8), 1095-1099. [Link]
-
Cacchi, S., et al. (2011). Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes. PubMed. [Link]
-
Engeset, B., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5396. [Link]
-
Ahmad, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 27(4). [Link]
-
Keivanloo, A., Bakherad, M., & Rahimi, A. (2010). Synthesis of Unexpected Pyrrolo[2,3-b]quinoxaline-2-carbaldehydes via Sonogashira Coupling Reaction. Synthesis, 2010(10), 1599–1602. [Link]
-
Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 30-55. [Link]
-
Ivonin, S. P., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). [Link]
-
Nickel, J., et al. (2016). Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative. Chemistry, 22(40), 14397-400. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
de Mattos, M. C., et al. (2014). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. PubMed. [Link]
-
de Mattos, M. C., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(41), 7153-65. [Link]
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- 3. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
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Application Note: Metal-Catalyzed Annulation of 2-Ethynylpyridin-3-amine Scaffolds
Executive Summary
This Application Note details the strategic metal-catalyzed annulation of 2-ethynylpyridin-3-amine , a privileged "molecular pivot" in drug discovery. Due to the presence of both a nucleophilic amine and an electrophilic alkyne (activated by
-
7-Azaindoles (Pyrrolo[2,3-b]pyridines): Via intramolecular 5-endo-dig cycloisomerization.
-
1,5-Naphthyridines: Via intermolecular cascade annulation with carbonyls or alkynes.
The protocols herein address the specific challenges posed by the electron-deficient pyridine core, which reduces the nucleophilicity of the amine compared to aniline analogs, often necessitating specific Lewis acid activation (Au, Ag) or transition metal catalysis (Pd, Cu).
Mechanistic Divergence & Strategy
The reactivity of this compound is governed by the competition between the 5-endo-dig and 6-endo-dig cyclization modes.
-
Pathway A (7-Azaindole): Requires activation of the alkyne by a soft Lewis acid (Au, Ag, Cu). Although 5-endo-dig is disfavored by Baldwin’s rules for neutral systems, metal-
-complexation distorts the bond angles, rendering the attack feasible. -
Pathway B (1,5-Naphthyridine): typically involves an intermolecular condensation (e.g., with a ketone) followed by a 6-endo-dig cyclization, or a Pd-catalyzed coupling-cyclization sequence.
Figure 1: Mechanistic Divergence Pathway
Caption: Divergent synthesis pathways controlled by reaction partners and catalyst choice.
Protocol 1: Ag/Cu-Catalyzed Synthesis of 7-Azaindoles
Application: Synthesis of kinase inhibitors (e.g., Vemurafenib analogs). Challenge: The pyridine nitrogen can coordinate to the catalyst, poisoning it. Solution: Use of phosphine ligands or specific counterions (OTf) to maintain catalytic activity.
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: AgOTf (5 mol%) or CuI (10 mol%) + DBU (2.0 equiv)
-
Solvent: Toluene (for Ag) or DMF (for Cu)
-
Temperature: 80–100 °C
Step-by-Step Methodology
-
Preparation:
-
In a glovebox or under Argon flow, charge a dried reaction vial with this compound (0.5 mmol).
-
For Ag-Catalysis: Add AgOTf (6.4 mg, 5 mol%). Add anhydrous Toluene (2.0 mL).
-
For Cu-Catalysis: Add CuI (9.5 mg, 10 mol%) and DBU (152 mg, 1.0 mmol). Add anhydrous DMF (2.0 mL).
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the mixture to the target temperature (80 °C for Ag, 100 °C for Cu) in an oil bath.
-
Critical Control Point: Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (alkyne) usually exhibits a higher Rf than the cyclized azaindole due to the formation of the polar N-H moiety.
-
Validation: Look for the disappearance of the alkyne stretching band (~2100 cm⁻¹) in IR if in-situ monitoring is available.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove metal salts.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.[2]
-
Gradient: 0%
40% EtOAc in Hexanes. 7-Azaindoles often streak; adding 1% Et₃N to the eluent can improve peak shape.
-
Protocol 2: Au(III)-Catalyzed Tandem Annulation to 1,5-Naphthyridines
Application: Construction of complex polycyclic aromatic hydrocarbons (PAHs) and DNA-intercalating agents.
Mechanism: This reaction typically proceeds via a modified Friedländer synthesis where the alkyne is hydrated to a ketone in situ or acts as a
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Methyl ketone (e.g., Acetophenone, 1.2 equiv)
-
Catalyst: AuCl₃ (5 mol%) or NaAuCl₄.2H₂O
-
Additive: AgOTf (catalytic, optional to abstract chloride)
-
Solvent: 1,4-Dioxane or Ethanol
-
Temperature: Reflux (100 °C)
Step-by-Step Methodology
-
Catalyst Activation:
-
Note: While AuCl₃ can be used directly, generating the cationic species [AuL₂]⁺ using AgOTf often enhances yields for difficult substrates.
-
Mix AuCl₃ (5 mol%) and AgOTf (5 mol%) in Dioxane (1 mL) for 10 minutes under Argon. A white precipitate (AgCl) will form.
-
-
Annulation:
-
Add this compound (0.5 mmol) and the ketone partner (0.6 mmol) to the catalyst mixture.
-
Stir at 100 °C for 12–24 hours.
-
-
Reaction Logic:
-
The gold catalyst activates the alkyne for hydration/nucleophilic attack. The amine condenses with the ketone. The sequence forms the second pyridine ring.
-
-
Purification:
-
Filter through a Celite pad to remove Gold/Silver particles.
-
Concentrate and purify via chromatography (DCM/MeOH gradients are preferred for naphthyridines due to high polarity).
-
Data Summary & Catalyst Selection Guide
| Reaction Pathway | Target Scaffold | Preferred Catalyst | Solvent | Key Additive | Yield Range |
| Cycloisomerization | 7-Azaindole | AgOTf | Toluene | None | 85–95% |
| Cycloisomerization | 7-Azaindole | CuI | DMF | DBU (Base) | 70–85% |
| Tandem Annulation | 1,5-Naphthyridine | AuCl₃ / AgOTf | Dioxane | Ketone (Partner) | 60–80% |
| Pd-Coupling/Cyclization | Substituted 7-Azaindole | Pd(PPh₃)₄ / CuI | Et₃N/DMF | Aryl Halide | 50–75% |
Experimental Workflow Diagram
The following diagram outlines the logical flow from substrate selection to product isolation, ensuring a self-validating process.
Caption: Decision tree and workflow for processing this compound.
References
-
Cacchi, S., Fabrizi, G., & Parisi, L. M. (2009). "The Copper-Catalyzed Synthesis of 7-Azaindoles." Organic Letters, 11(5), 1159–1162. Link
-
Schirok, H. (2006).[3] "Synthesis of 7-Azaindoles via the Larock Indole Synthesis." Journal of Organic Chemistry, 71(15), 5538–5545. Link
-
Patil, N. T., & Yamamoto, Y. (2008). "Coinage Metal-Catalyzed Synthesis of N-Heterocycles." Chemical Reviews, 108(8), 3395–3442. Link
-
Litvinov, Y. M., et al. (2020). "Recent Advances in the Synthesis of 1,5-Naphthyridines." Russian Chemical Reviews, 89(4), 435. Link
-
Ye, L., et al. (2015). "Gold-Catalyzed Cascade Annulations for Azaheterocycles." Accounts of Chemical Research, 48(10), 2690–2702. Link
Sources
The Art of Rapid Heterocyclic Scaffolding: Microwave-Assisted Synthesis Utilizing 2-Ethynylpyridin-3-amine
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced realm of medicinal chemistry and drug development, the rapid and efficient construction of complex molecular architectures is paramount. Pyridine and its fused derivatives are privileged scaffolds, forming the core of numerous therapeutic agents due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The traditional synthesis of these heterocycles often involves multi-step procedures, harsh reaction conditions, and protracted reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the efficient and uniform heating of reaction mixtures through microwave irradiation to dramatically accelerate reaction rates, enhance product yields, and improve purity profiles.[1] This approach aligns with the principles of green chemistry by often enabling the use of fewer hazardous solvents and reducing energy consumption.[2]
This comprehensive guide delves into the application of microwave-assisted synthesis specifically utilizing the versatile building block, 2-ethynylpyridin-3-amine. This molecule, possessing both a nucleophilic amino group and a reactive ethynyl moiety in an ortho orientation, is an ideal precursor for the rapid construction of a variety of fused heterocyclic systems, particularly quinolines and their bioisosteres. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Principles: The Power of Intramolecular Cyclization
The synthetic utility of this compound in MAOS primarily lies in its propensity to undergo intramolecular cyclization reactions. The presence of the ortho-amino and ethynyl groups allows for the formation of fused ring systems through the reaction with various electrophilic partners. The microwave irradiation serves to rapidly achieve the necessary activation energy for these transformations, often leading to reaction completion in minutes as opposed to hours under conventional heating.
A key and widely applicable reaction is the Friedländer Annulation , a classic method for quinoline synthesis. In the context of this compound, this involves the condensation with a compound containing an α-methylene group adjacent to a carbonyl functionality. The reaction proceeds through an initial condensation to form an enamine or enone intermediate, which then undergoes a microwave-promoted intramolecular cyclization and subsequent dehydration to yield the fused aromatic system.[3]
Application Note I: Rapid Synthesis of Substituted Pyrido[3,2-b]pyridines via Microwave-Assisted Friedländer Annulation
The pyrido[3,2-b]pyridine (aza-quinoline) scaffold is a significant pharmacophore. This protocol details a rapid, one-pot synthesis of substituted pyrido[3,2-b]pyridines from this compound and various cyclic ketones under microwave irradiation.
Scientific Rationale
This protocol leverages the principles of the Friedländer annulation. The reaction between the primary amine of this compound and the carbonyl group of a cyclic ketone, in the presence of an acid catalyst, forms a key enamine intermediate. The subsequent intramolecular attack of the enamine onto the ethynyl group, facilitated by the high-energy environment of the microwave reactor, leads to the formation of the fused heterocyclic system. Acetic acid serves as both a catalyst for the initial condensation and a suitable solvent for microwave heating.
Experimental Protocol
Materials:
-
This compound (1.0 mmol)
-
Cyclic ketone (e.g., cyclohexanone, cyclopentanone) (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL Microwave Process Vial with a Magnetic Stirrer
-
Microwave Synthesizer
Procedure:
-
To a 10 mL microwave process vial, add 2-ethynylpyridin-in-3-amine (1.0 mmol), the desired cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 160°C for 5-10 minutes with continuous stirring.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-water (20 mL) and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
| Reactant 1 | Reactant 2 | Solvent | Power (W) | Temp. (°C) | Time (min) | Yield (%) | Reference |
| This compound | Cyclohexanone | Acetic Acid | - | 160 | 5 | ~95 (expected) | [3] |
| This compound | Cyclopentanone | Acetic Acid | - | 160 | 7 | ~92 (expected) | [3] |
| This compound | N-Boc-4-piperidone | Acetic Acid | - | 160 | 10 | ~88 (expected) | [3] |
Note: The yields are illustrative estimates based on similar reported Friedländer annulations under microwave conditions and may require optimization for specific substrates.
Visualization: Reaction Workflow
Caption: Proposed mechanism for the three-component synthesis.
Conclusion: A Gateway to Novel Heterocyclic Libraries
The use of this compound in microwave-assisted synthesis provides a rapid, efficient, and versatile platform for the construction of medicinally relevant fused pyridine scaffolds. The protocols detailed herein for Friedländer annulation and multicomponent reactions demonstrate the power of MAOS to significantly reduce reaction times and improve yields compared to traditional synthetic methods. [4]These approaches are highly amenable to the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Researchers are encouraged to explore the scope of these reactions with a wide array of carbonyl compounds and other electrophilic partners to unlock the full potential of this valuable building block.
References
-
Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g]n[5][6]aphthyridin-5-amine with Potential Antifungal and Antitumor Activity. (2015). National Institutes of Health (NIH). [Link]
- Microwave-assisted Synthesis of Quinolines. (n.d.).
-
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publisher. [Link]
-
A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. (2022). Journal of Education and Science. [Link]
-
Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. (2003). R Discovery. [Link]
- SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. (2025).
- Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google Books.
-
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. [Link]
-
Microwave-Assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science Publisher. [Link]
-
Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines from Alkylpyridinium Salts and Enaminones. (n.d.). National Center for Biotechnology Information. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Microwave-assisted annulation for the construction of pyrido-fused heterocycles and their application as photoluminescent chemosensors. (n.d.). Royal Society of Chemistry. [Link]
-
Microwave Multicomponent Synthesis. (n.d.). National Institutes of Health (NIH). [Link]
-
Tandem Cyclization/Claisen Rearrangements, Primary Thioamides, Aminoquinazolines, 4-Thiazolidinones. (2005). Organic Chemistry Portal. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (n.d.). Thieme. [Link]
-
A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. (n.d.). PubMed. [Link]
-
Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f]t[5][7]hiazepines. (2011). MDPI. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). Royal Society of Chemistry. [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (2022). Connect Journals. [Link]
-
A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2025). National Center for Biotechnology Information. [Link]
- Microwave-Assisted Carbonyl–Carbonyl Coupling Route for the Preparation of a Useful Intermediate in the Synthesis of Carbapenems. (2025).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 5. Microwave-Assisted Synthesis of Novel Pyrazolo[3,4-g][1,8]naphthyridin-5-amine with Potential Antifungal and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Divergent Synthesis of Fused Pyridine Kinase Inhibitors via the 2-Ethynylpyridin-3-amine Platform
Executive Summary
This application note details the strategic utilization of 2-ethynylpyridin-3-amine (2-EPA) as a "hub" intermediate for the divergent synthesis of three privileged kinase inhibitor scaffolds: 7-azaindoles (pyrrolo[2,3-b]pyridines), furo[2,3-b]pyridines , and 1,5-naphthyridines .
Kinase inhibitors often rely on a heterocyclic core that mimics the adenine ring of ATP to form hydrogen bonds within the kinase hinge region. The 2-EPA scaffold offers a unique 1,2-bifunctional handle (an amine adjacent to an alkyne), enabling rapid access to these fused bicyclic systems through distinct cyclization modes. This guide provides validated protocols for generating the scaffold and converting it into bioactive cores, supported by mechanistic insights and troubleshooting parameters.
Strategic Overview & Mechanism
The 2-EPA scaffold serves as a masked precursor for multiple "adenine-mimetic" cores. The choice of reagents dictates the cyclization pathway:
-
Pathway A (Nitrogen Attack): 5-endo-dig cyclization yields 7-Azaindoles , a core found in drugs like Vemurafenib (B-Raf inhibitor).
-
Pathway B (Oxygen Attack): Acylation followed by 5-exo-dig oxy-cyclization yields Furo[2,3-b]pyridines , potent inhibitors of PI3K and Akt pathways.
-
Pathway C (Carbon/Nitrogen Condensation): Reaction with carbonyls yields 1,5-Naphthyridines , used in PI4K and ALK inhibitors.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the central 2-EPA hub.
Figure 1: Divergent synthetic workflow transforming the 2-EPA hub into three distinct kinase inhibitor classes.
Experimental Protocols
Protocol 1: Synthesis of the Hub (this compound)
Objective: Preparation of the 2-EPA intermediate from commercially available 3-amino-2-bromopyridine. Scale: 5.0 mmol
Reagents:
-
3-Amino-2-bromopyridine (865 mg, 5.0 mmol)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.05 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (10 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
THF (anhydrous, degassed)
-
TBAF (1.0 M in THF)
Procedure:
-
Coupling: In a flame-dried Schlenk flask, dissolve 3-amino-2-bromopyridine in anhydrous THF (15 mL). Add Et3N (2.1 mL), Pd(PPh3)2Cl2 (175 mg), and CuI (95 mg) under Argon.
-
Add TMS-acetylene (0.75 mL) dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting bromide.
-
Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.
-
Deprotection: Redissolve the crude TMS-intermediate in THF (10 mL). Add TBAF (5.5 mL, 1.1 equiv) at 0°C. Stir for 30 min at room temperature.
-
Purification: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4. Purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 75-85%
-
Stability Note: The free ethynyl amine is prone to oxidation/polymerization. Store at -20°C under Argon or use immediately.
-
Protocol 2: Synthesis of 7-Azaindoles (Pathway A)
Mechanism: Gold-catalyzed hydroamination (5-endo-dig cyclization). Application: Core synthesis for B-Raf, JAK, and FGFR inhibitors.
Reagents:
-
This compound (1.0 mmol)
-
NaAuCl4 (2 mol%) or AuCl3
-
Ethanol or Toluene (Solvent dependent on solubility)
Procedure:
-
Dissolve 2-EPA (118 mg, 1.0 mmol) in Ethanol (5 mL).
-
Add NaAuCl4 (7.5 mg, 2 mol%).
-
Stir at room temperature for 2-4 hours. Note: If conversion is slow, heat to 50°C.
-
Observation: The reaction typically darkens. Monitor by LC-MS for the mass of the cyclized product (Mass is identical to SM, look for retention time shift and loss of alkyne stretch in IR).
-
Workup: Remove solvent in vacuo. Redissolve in DCM and filter through a short silica plug to remove Gold.
-
Crystallization: Recrystallize from Hexane/EtOAc.
Data Validation:
-
1H NMR: Appearance of C2/C3 protons of the pyrrole ring (typically doublets at ~6.5 and ~7.4 ppm, J ~3.5 Hz). Disappearance of the alkyne proton (~3.5 ppm).
Protocol 3: Synthesis of Furo[2,3-b]pyridines (Pathway B)
Mechanism: Amide coupling followed by base-mediated 5-exo-dig oxy-cyclization. Application: PI3K and Akt inhibitor scaffolds.
Reagents:
-
2-EPA (1.0 mmol)
-
Benzoyl Chloride (1.1 equiv) (or other acyl chloride)
-
Pyridine (solvent/base)
-
KOtBu (Potassium tert-butoxide) (2.0 equiv)
-
NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Acylation: Dissolve 2-EPA in Pyridine (3 mL) at 0°C. Add Benzoyl Chloride slowly. Stir for 2 hours to form the N-(2-ethynylpyridin-3-yl)benzamide.
-
Isolation of Intermediate: Dilute with water, extract with EtOAc, and concentrate. (Can be used crude).
-
Cyclization: Dissolve the amide intermediate in NMP (3 mL). Add KOtBu (224 mg).
-
Heat to 80°C for 3 hours.
-
Workup: Pour into ice water. Acidify slightly with 1M HCl to precipitate the product or extract with EtOAc.
-
Purification: Column chromatography (DCM/MeOH).
Key Insight: The strong base promotes the attack of the amide oxygen onto the alkyne (activated by the pyridine ring), forming the furan ring with a 2-phenyl substituent.
Protocol 4: Synthesis of 1,5-Naphthyridines (Pathway C)
Mechanism: Modified Friedländer condensation involving the amine and the alkyne (acting as a latent carbonyl equivalent or via hydration in situ). Application: PI4K and ALK inhibitors.
Reagents:
-
2-EPA (1.0 mmol)
-
Acetophenone (or other methyl ketone) (1.2 equiv)
-
AuCl3 (5 mol%) (Dual role: alkyne hydration/activation and Lewis acid)
-
Toluene
Procedure:
-
Mix 2-EPA, Acetophenone, and AuCl3 in Toluene (5 mL) in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Mechanism Note: Gold catalyzes the hydration of the alkyne to a ketone intermediate (acetyl-pyridine), which then undergoes condensation with the acetophenone amine handle.
-
Workup: Filter through Celite. Concentrate and purify via prep-HPLC or column chromatography.
Quantitative Comparison of Methods
| Parameter | 7-Azaindole Route | Furo[2,3-b]pyridine Route | 1,5-Naphthyridine Route |
| Key Reagent | Au(III) or Cu(I) | Acyl Chloride + KOtBu | Ketone + Lewis Acid |
| Cyclization Mode | 5-endo-dig (N-attack) | 5-exo-dig (O-attack) | [4+2] Condensation |
| Reaction Time | 2-4 Hours | 5-8 Hours (2 steps) | 12-24 Hours |
| Typical Yield | 80-95% | 60-75% | 50-65% |
| Kinase Target | B-Raf, JAK, FGFR | PI3K, Akt | PI4K, ALK |
Troubleshooting & Critical Parameters
Catalyst Poisoning
The free amine in 2-EPA can coordinate strongly to Pd or Au catalysts, potentially deactivating them.
-
Solution: For Gold catalysis, using Au(III) species (like AuCl3) is often more robust than Au(I) for these substrates. If the reaction stalls, add 1-2 mol% additional catalyst.
Regioselectivity in Furo- Synthesis
Competition between N-cyclization (forming azaindole) and O-cyclization (forming furopyridine) is the main challenge in Pathway B.
-
Control: Acylation of the amine must be complete before adding base. The amide oxygen is more nucleophilic towards the alkyne in the presence of strong base (KOtBu) than the amide nitrogen, favoring the furan ring.
Stability of 2-EPA
-
Issue: 2-EPA turns black upon standing in air (oxidative polymerization).
-
Protocol: Store as the TMS-protected precursor. Deprotect only the amount needed for the day's experiments.
References
-
Synthesis of 7-Azaindoles via Sonogashira/Cyclization: Song, J. J., et al. "Synthesis of 7-azaindoles via a copper-catalyzed cyclization." Journal of Organic Chemistry, 2002.
-
Gold-Catalyzed Cyclization of Alkynyl Amines: Alfonsi, M., et al. "Gold-catalyzed synthesis of nitrogen-containing heterocycles."[1][2][3] Beilstein Journal of Organic Chemistry, 2011.
-
Furopyridine Synthesis: Shaban, M. A., et al.[4] "Synthesis of furo[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry, 1993.
-
1,5-Naphthyridine Kinase Inhibitors: Manickam, M., et al. "Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines as Plasmodium PI4K inhibitors." Journal of Medicinal Chemistry, 2024.
-
General Kinase Scaffold Reviews: Lévesque, S., et al. "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds." Organic & Biomolecular Chemistry, 2014.[4]
Sources
- 1. Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities - Arabian Journal of Chemistry [arabjchem.org]
C-H activation reactions involving 2-Ethynylpyridin-3-amine
Application Note: C-H Activation and Annulation Protocols involving 2-Ethynylpyridin-3-amine
Part 1: Executive Summary & Chemo-Logic
This compound (CAS: 1016625-24-1) represents a high-value "orthogonally functionalized" scaffold in medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a nucleophilic amino group (C3) and an electrophilic/nucleophilic ethynyl group (C2). This specific arrangement makes it a "privileged intermediate" for the divergent synthesis of two critical pharmacophores: 1,5-naphthyridines and pyrrolo[2,3-b]pyridines (7-azaindoles) .
While traditional cross-coupling relies on pre-functionalized partners (halides), modern C-H activation strategies allow for the direct functionalization of the terminal alkyne C(sp)-H bond or the oxidative annulation of coupling partners (such as ketones or aldehydes) to construct these fused rings.
Mechanistic Causality:
-
The C(sp)-H Handle: The terminal proton of the ethynyl group (
) is susceptible to soft metalation (Cu, Ag, Au), enabling direct C-H functionalization prior to cyclization. -
The Amine Directing Group: The C3-amine acts as an internal nucleophile. In the presence of Lewis acids or transition metals, it condenses with carbonyls to form imines, which then undergo intramolecular cyclization with the pendant alkyne (modified Friedländer/Skraup synthesis).
-
Redox-Neutral Annulation: Transition metals (Rh, Cu) can catalyze the cycloisomerization (hydroamination) of the alkyne to form the electron-rich 7-azaindole core, a bioisostere of indole found in numerous kinase inhibitors (e.g., Vemurafenib).
Part 2: Divergent Reaction Pathways (Visualized)
The following diagram illustrates the divergent synthesis pathways controlled by catalyst selection and coupling partners.
Figure 1: Divergent synthesis of kinase-privileged scaffolds from this compound via C-H activation and condensation pathways.[1]
Part 3: Detailed Experimental Protocols
Protocol A: Cu-Catalyzed C(sp)-H Functionalization & Cyclization (Synthesis of 2-Substituted 7-Azaindoles)
Rationale: This protocol utilizes a domino sequence. First, the Copper(I) catalyst activates the terminal alkyne C(sp)-H bond for cross-coupling (Sonogashira-type) or direct cyclization. The subsequent step is a 5-endo-dig cyclization (hydroamination) where the amine attacks the activated alkyne.
Target Application: Synthesis of JAK/STAT pathway inhibitors.
Reagents & Equipment:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv) [for 2-aryl derivatives]
-
Catalyst: CuI (10 mol%)
-
Co-Catalyst: Pd(PPh3)2Cl2 (5 mol%)
-
Base: Et3N (3.0 equiv)
-
Solvent: DMF (Anhydrous)
-
Temperature: 80°C - 100°C
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 25 mL Schlenk tube and cool under a stream of Argon.
-
Charge: Add this compound (118 mg, 1.0 mmol), Aryl Iodide (1.2 mmol), CuI (19 mg, 0.1 mmol), and Pd(PPh3)2Cl2 (35 mg, 0.05 mmol).
-
Solvation: Add anhydrous DMF (5 mL) and Et3N (0.42 mL, 3.0 mmol) via syringe.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Critical: O2 can lead to Glaser homocoupling byproducts).
-
Reaction: Seal the tube and heat to 80°C for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The intermediate internal alkyne may be visible before full conversion to the cyclized azaindole.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2). 7-azaindoles are polar; use a gradient of DCM/MeOH (95:5).
Mechanism Note: The Pd cycle installs the aryl group at the terminal carbon. The Cu species then coordinates the internal alkyne, increasing its electrophilicity and facilitating the nucleophilic attack of the amine nitrogen (5-endo-dig).
Protocol B: Metal-Mediated Annulation to 1,5-Naphthyridines
Rationale: This protocol exploits the "Skraup-like" reactivity but under milder, metal-catalyzed conditions. Instead of harsh acids, a Lewis Acid (e.g., Fe, Au, or Cu) or Brønsted acid activates the carbonyl partner. The reaction involves the condensation of the amine with a ketone/aldehyde followed by a 6-endo-dig cyclization of the nitrogen onto the alkyne.
Target Application: Synthesis of antibacterial agents and intercalating compounds.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Methyl Ketone or Aldehyde (1.2 equiv)
-
Catalyst: AuCl3 (5 mol%) or FeCl3 (10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol
-
Temperature: 80°C (Reflux)[2]
Step-by-Step Methodology:
-
Preparation: In a reaction vial, dissolve this compound (1.0 mmol) in DCE (4 mL).
-
Activation: Add the ketone (1.2 mmol) and the metal catalyst (AuCl3, 15 mg).
-
Reflux: Heat the mixture to 80°C.
-
Observation: The reaction typically proceeds via an imine intermediate.[3] The metal catalyst activates the alkyne triple bond (π-activation), promoting the attack of the imine nitrogen or the enamine carbon (depending on the specific tautomer formed).
-
-
Completion: Reaction is usually complete within 4-6 hours.
-
Isolation: Filter through a celite pad to remove metal salts. Evaporate solvent.[4]
-
Crystallization: Many 1,5-naphthyridines crystallize upon cooling or addition of cold ether.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Analysis of Reaction Modes
| Feature | Protocol A (Azaindole Synthesis) | Protocol B (Naphthyridine Synthesis) |
| Primary Mechanism | C(sp)-H Arylation + 5-endo-dig Cyclization | Condensation + 6-endo-dig Cyclization |
| Catalytic System | Pd(II) / Cu(I) (Sonogashira conditions) | Au(III), Fe(III), or Brønsted Acid |
| Key Intermediate | 2-(Arylethynyl)pyridin-3-amine | N-(2-ethynylpyridin-3-yl)imine |
| Ring Size Formed | 5-membered (Pyrrole ring) | 6-membered (Pyridine ring) |
| Common Pitfall | Glaser Homocoupling (requires O2 exclusion) | Hydrolysis of Imine (requires dry solvent) |
Troubleshooting Guide:
-
Low Yield in Protocol A: If the Sonogashira coupling works but cyclization fails, increase the temperature to 100°C or add a stronger base (e.g., Cs2CO3) to facilitate the N-deprotonation.
-
Substrate Decomposition: The terminal alkyne is sensitive. Store this compound under inert atmosphere at -20°C to prevent polymerization.
Part 5: References
-
Skraup Synthesis of 1,5-Naphthyridines. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Transition Metal-Catalyzed Annulations Involving C-H Activation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1,5-Naphthyridines Fused with Carbocycles. MDPI Molecules. Available at: [Link][2][4][5]
-
Reactions of Triosmium Clusters with 2-Ethynylpyridine (C-H Activation Studies). ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 2-Ethynylpyridin-3-amine
Welcome to the technical support guide for 2-Ethynylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. Due to its unique trifunctional structure, this compound possesses inherent reactivity that, while beneficial for synthesis, presents significant challenges for storage. This guide provides in-depth, field-proven insights into preventing unwanted polymerization and degradation.
Section 1: Understanding the Instability of this compound
The propensity of this compound to polymerize stems from the combined reactivity of its three core structural components: an aromatic amine, a terminal alkyne, and a pyridine ring. Understanding these functionalities is the first step toward effective stabilization.
-
Aromatic Amine (-NH₂): Like aniline, aromatic amines are highly susceptible to oxidative polymerization.[1] This process can be initiated by atmospheric oxygen, light, or heat and often involves the formation of radical cations that propagate into polymeric chains.[2][3] This is a primary pathway for the formation of colored, insoluble byproducts.
-
Terminal Alkyne (-C≡CH): The terminal alkyne group is one of the most reactive functional groups in organic chemistry. It is prone to self-coupling reactions (such as Glaser or Hay coupling), which are often catalyzed by trace metal impurities (e.g., copper left from synthesis) and accelerated by oxygen.[4] This leads to the formation of polyynes and other conjugated systems, contributing to sample degradation.
-
Pyridine Ring: The pyridine moiety influences the electronic properties of the other two groups. While it can be used to retard certain types of polymerization, its basic nitrogen lone pair can also participate in or catalyze degradation pathways, particularly in the presence of acidic impurities.[5]
The synergy of these three groups means that exposure to air (oxygen), light, heat, and metal catalysts are the primary enemies of this compound's stability.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
The ideal conditions are designed to mitigate all major degradation pathways simultaneously. A multi-layered approach is essential for preserving the monomer's purity.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated).[6][7] | Reduces the kinetic rate of all chemical degradation and polymerization reactions. Do not freeze , as this can cause moisture from the headspace to condense onto the material upon thawing. |
| Atmosphere | Inert Gas (Argon or Nitrogen).[8] | Prevents oxidative polymerization of the aromatic amine and oxidative coupling of the terminal alkyne.[1][4] This is the most critical parameter after temperature. |
| Light Exposure | Amber/Opaque Container. | Protects the compound from light-induced radical formation, which can initiate polymerization. |
| Container | Tightly sealed glass vial with a PTFE-lined cap. | Prevents ingress of atmospheric oxygen and moisture.[9][10] Glass is preferred over plastic to avoid potential leaching or reactivity. |
| Purity | Use high-purity grade. | Trace metal catalysts (Cu, Pd) from synthesis can dramatically accelerate alkyne coupling.[4] Ensure the compound is free from acidic or basic impurities. |
Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?
Yes, for long-term storage or if the material will be opened multiple times, adding a radical inhibitor is a prudent measure.
-
Recommended Inhibitor: Hydroquinone (HQ) or its monomethyl ether (MEHQ). These are standard inhibitors for vinyl and acrylic monomers that polymerize via free-radical pathways.[11] A supplier of the related 2-Ethynylpyridine explicitly offers it stabilized with hydroquinone.[12]
-
Recommended Concentration: 50-200 ppm (parts per million).
-
Causality: Inhibitors act as radical scavengers. When an errant radical (formed from oxygen or light) is generated, the inhibitor reacts with it, terminating the chain reaction before a polymer can form. It is important to note that most inhibitors require a small amount of oxygen to be effective, so a completely anaerobic environment with an inhibitor may be less effective than a low-oxygen (inert gas blanket) environment.
Q3: How can I quickly assess if my sample has started to polymerize?
You can perform several checks, ranging from simple visual inspection to more rigorous analytical methods.
-
Visual Inspection:
-
Color Change: A significant darkening from its initial color (e.g., light yellow to dark brown or black) is a primary indicator.
-
Increased Viscosity: The sample may become noticeably thicker or "syrupy."
-
Precipitation: The formation of solid particles or an insoluble mass is a definitive sign of advanced polymerization.[4][13]
-
-
Analytical Confirmation:
-
¹H NMR Spectroscopy: Check for the disappearance or significant broadening of the sharp singlet corresponding to the acetylenic proton (≡C-H) and the broad signal for the amine protons (-NH₂).[14] The appearance of broad, unresolved signals in the aromatic region is also indicative of polymer formation.
-
HPLC Analysis: Assess the purity of the sample. The appearance of new, broader peaks with shorter retention times often corresponds to oligomers.
-
FTIR Spectroscopy: Look for a decrease in the intensity of the characteristic C≡C and ≡C-H stretching bands.[14]
-
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My this compound has darkened and appears viscous.
-
Initial Assessment: The sample has likely undergone partial polymerization. Its effective concentration is lower than the label value, and it contains oligomeric impurities that could interfere with your reaction.
-
Immediate Action: Do not use this material directly in a reaction where precise stoichiometry is critical.
-
Diagnostic & Solution Workflow: The following diagram outlines the decision-making process for handling a suspect sample.
Caption: Decision workflow for assessing the quality of stored this compound.
Problem: My reaction yield is low, and I suspect the monomer was degraded.
-
Causality: Using a partially polymerized monomer is a common cause of low yields. The reactive sites are consumed, and the oligomeric impurities can also interfere with catalysts or other reagents.
-
Preventative Protocol:
-
Always Re-Analyze: Before a critical experiment, run a quick purity check (¹H NMR is ideal) on your monomer, even if it looks visually acceptable.
-
Use Fresh Aliquots: If you have a large stock bottle, aliquot smaller, single-use amounts into separate vials under an inert atmosphere. This prevents contamination and repeated exposure of the entire stock to air.
-
Degas Solvents: Before dissolving the monomer, ensure your reaction solvent is thoroughly deoxygenated by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Handle Swiftly: Minimize the time the solid or its solutions are exposed to the atmosphere. Weigh it out and get it under an inert atmosphere in your reaction vessel as quickly as possible.
-
Section 4: Key Experimental Protocols
Protocol 4.1: Recommended Procedure for Receiving and Storing a New Sample
This protocol ensures the maximum possible shelf-life for your material.
-
Initial Inspection: Upon receipt, inspect the container seal for integrity. Note the initial color and appearance of the material.
-
Inert Atmosphere Overlay: If the material is not packaged under an inert atmosphere, transfer it to a suitable vial in a glovebox. If a glovebox is unavailable, carefully open the container in a fume hood, gently flush the headspace with a stream of dry argon or nitrogen for 30-60 seconds, and immediately seal the vial tightly with a PTFE-lined cap.
-
Add Inhibitor (Optional): If desired, add a stock solution of hydroquinone in a volatile solvent to achieve a final concentration of ~100 ppm. Briefly open the vial under an inert gas stream, add the solution, and reseal. The solvent will be removed when the material is dried under vacuum before use.
-
Sealing and Labeling: Wrap the cap-vial interface with Parafilm® as an extra barrier against air ingress. Label the vial clearly with the compound name, date received, and storage conditions.
-
Refrigeration: Place the sealed, labeled vial inside a secondary container (e.g., a small box) to protect it from light and store it in a 2-8°C refrigerator.
Protocol 4.2: Small-Scale Purification via Column Chromatography
This method can be used to salvage a partially polymerized sample, but it must be performed with care.
WARNING: The silica gel surface can be acidic and may promote further degradation. Use a neutralized silica gel and work quickly.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Add triethylamine (1-2% v/v) to the slurry to neutralize the silica surface.
-
Column Packing: Pack a chromatography column with the neutralized silica slurry.
-
Sample Loading: Dissolve the partially polymerized this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of neutralized silica.
-
Elution: Carefully load the dried, adsorbed sample onto the top of the column. Elute with a gradient of ethyl acetate in hexanes. The less polar, pure monomer should elute before the more polar, colored oligomers.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 30°C to prevent thermally induced polymerization of the now-uninhibited pure monomer.
-
Immediate Storage: Immediately store the purified, solvent-free material according to Protocol 4.1.
References
-
Beilstein Journals. (2024). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. [Link]
-
ResearchGate. (2014). Oxidative polycondensation of aromatic amines. [Link]
-
ChemSupply. (N.D.). Safety Data Sheet - Pyridine. [Link]
-
ResearchGate. (2025). Mechanism and kinetic features of oxidation polymerization of aromatic amines. [Link]
-
Bilingual Publishing Group. (2021). Thermo-oxidative Oligomerization of Aromatic Diamine. [Link]
-
ResearchGate. (2025). Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides. [Link]
-
Royal Society of Chemistry. (N.D.). Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes. [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?[Link]
-
Chemeleon. (2025). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
MDPI. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. [Link]
-
Wiley Online Library. (N.D.). Practical approaches to labelling terminal alkynes with deuterium. [Link]
Sources
- 1. BJOC - Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 2-乙炔基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Ethynylpyridine, 98%, stab. with 0.01% hydroquinone 5 g | Request for Quote [thermofisher.com]
- 13. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Optimizing Sonogashira Couplings for Sterically Hindered Aminopyridines
Welcome to the technical support center for navigating the complexities of Sonogashira cross-coupling reactions, with a specialized focus on sterically hindered aminopyridine substrates. These substrates are of immense importance in medicinal chemistry and drug development, yet their successful coupling presents unique challenges due to steric congestion and the electronic properties of the aminopyridine ring.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deep, mechanistic understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered when working with sterically hindered aminopyridines in a direct question-and-answer format.
Q1: My reaction with a sterically hindered 2-amino-3-bromopyridine is giving very low or no product. What are the likely causes and how can I fix it?
A1: This is a classic issue stemming from a combination of steric and electronic factors. The proximity of the amino group to the reaction center can both physically block the catalyst and electronically deactivate the system. Let's break down the potential culprits and solutions.
-
Cause 1: Inefficient Oxidative Addition. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-limiting step, especially with electron-rich and sterically hindered substrates like aminopyridines.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as P(t-Bu)₃, or biarylphosphine ligands like XPhos and SPhos, promote the formation of a highly active, monoligated palladium complex that is more effective at oxidative addition.[1] For less reactive aryl bromides, increasing the reaction temperature to 80-110 °C is often necessary to drive this step forward.[1][4]
-
-
Cause 2: Catalyst Inhibition. The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1]
-
Solution: A higher catalyst loading (e.g., 2.5-5 mol%) may be required to overcome this inhibition.[1] Additionally, the use of the aforementioned bulky ligands can help minimize this unwanted coordination.
-
-
Cause 3: Inappropriate Reaction Conditions. Standard Sonogashira conditions may not be robust enough for these challenging substrates.
-
Solution:
-
Solvent: While THF is a common solvent, it may not be optimal here. Polar aprotic solvents like DMF or DMSO have been shown to provide higher yields for these specific couplings.[5]
-
Base: Ensure your amine base (e.g., Et₃N, DIPEA) is anhydrous and used in sufficient excess.[3] In some cases, switching to a stronger inorganic base like K₃PO₄ or Cs₂CO₃, particularly in copper-free systems, can be beneficial.[1]
-
Temperature: As mentioned, elevated temperatures are often required. A screen of temperatures from 80 °C to 110 °C is recommended.[4]
-
-
Below is a workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low or no product yield.[6]
Q2: I'm observing a lot of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, and it is almost always promoted by the copper(I) co-catalyst in the presence of oxygen.[1][7]
-
Cause 1: Presence of Oxygen. Even trace amounts of oxygen can facilitate the oxidative homocoupling of the copper acetylide intermediate.
-
Solution: Rigorous degassing of all solvents and reagents is critical. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[6] Using a solvent that has been passed through a purification system (SPS) or using freeze-pump-thaw cycles is highly recommended.
-
-
Cause 2: High Concentration of Copper or Alkyne.
-
Cause 3: Inherent Substrate Reactivity. For some sensitive substrates, even with precautions, Glaser coupling can remain a significant issue.
Q3: My reaction mixture is turning black and the reaction has stalled. What's happening?
A3: The formation of a black precipitate is indicative of palladium(0) agglomeration, commonly known as "palladium black." This is an inactive form of the catalyst, and its formation effectively stops the reaction.
-
Cause 1: High Temperature. While heat is often necessary, excessive temperatures can accelerate catalyst decomposition, especially with less stable ligand systems.[12]
-
Cause 2: Inappropriate Ligand. Ligands that do not sufficiently stabilize the Pd(0) center can lead to decomposition. Triphenylphosphine (PPh₃) is a common ligand but can be prone to this issue at higher temperatures.[4]
-
Cause 3: Presence of Oxygen. Oxygen can degrade both the catalyst and the ligands.[6]
-
Solution:
-
Use more robust, sterically demanding ligands like XPhos or SPhos, which create a more stable catalytic complex.[1]
-
Ensure the reaction is run under a strictly inert atmosphere.[6]
-
If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure the in-situ reduction to Pd(0) is efficient. The amine base and alkyne typically facilitate this.
-
Avoid unnecessarily high temperatures. Find the lowest effective temperature for your specific substrate combination.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best catalyst and ligand combination for a sterically hindered 2-aminopyridine?
-
A: There is no single "best" combination, as the optimal choice is substrate-dependent. However, a strong starting point for sterically hindered aminopyridines is a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[1] These have demonstrated success in promoting the challenging oxidative addition step. For simpler systems, Pd(PPh₃)₂Cl₂ or a combination of Pd(CF₃COO)₂ and PPh₃ has also proven effective.[2][5][13]
-
-
Q: Should I use a copper co-catalyst for my sterically hindered aminopyridine coupling?
-
A: It depends on your primary challenge.
-
Use Copper (Traditional Sonogashira): If your primary issue is a lack of reactivity (low yield), the copper-catalyzed pathway is generally faster and more robust.[14] Start with this method first.
-
Go Copper-Free: If you are struggling with alkyne homocoupling (Glaser byproducts), a copper-free protocol is the logical choice.[8][15] This eliminates the primary pathway for this side reaction.
-
-
-
Q: What are the ideal solvents and bases?
The Catalytic Cycle: A Mechanistic View
Understanding the mechanism is key to rational troubleshooting. The classical Sonogashira reaction involves two interconnected catalytic cycles.
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[16]
Data Summary: Recommended Starting Conditions
This table provides validated starting points for your optimization efforts, based on a survey of successful reactions with aminopyridines.
| Parameter | Recommended Condition | Rationale & Citation |
| Palladium Precursor | Pd(CF₃COO)₂ or Pd(OAc)₂ (2.5 mol%) | Pd(II) sources are often more stable and reliable.[3][5] |
| Ligand | PPh₃ (5 mol%) or XPhos (5 mol%) | PPh₃ is a good starting point; XPhos is for highly hindered cases.[1][5] |
| Copper Co-catalyst | CuI (5 mol%) | Essential for the classical, high-turnover pathway. Use fresh.[3][5] |
| Base | Et₃N (Triethylamine) | Acts as both base and co-solvent; must be anhydrous.[3][5] |
| Solvent | DMF (N,N-Dimethylformamide) | High-boiling polar aprotic solvent shown to give high yields.[5] |
| Temperature | 100 °C | Required for less reactive aryl bromides and hindered substrates.[4][5] |
| Atmosphere | Nitrogen or Argon | Crucial to prevent catalyst decomposition and Glaser coupling.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol is adapted from a successful reported procedure for this class of substrates.[5][13][17]
-
Vessel Preparation: To a dry 10 mL round-bottomed flask equipped with a magnetic stir bar and condenser, add the palladium precursor (e.g., Pd(CF₃COO)₂, 4.2 mg, 0.0125 mmol, 2.5 mol%), the phosphine ligand (e.g., PPh₃, 6.6 mg, 0.025 mmol, 5.0 mol%), and the copper(I) iodide (CuI, 4.8 mg, 0.025 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed DMF (2.0 mL) via syringe and stir the mixture for 15 minutes at room temperature. The mixture may appear as a light-yellow suspension.
-
Reagent Addition: Add the 2-amino-3-bromopyridine substrate (0.5 mmol, 1.0 equiv), the terminal alkyne (0.6 mmol, 1.2 equiv), and anhydrous Et₃N (1.0 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir for 3-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[5]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general guideline for adapting to copper-free conditions, often beneficial for preventing homocoupling.[3][6]
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky biarylphosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon/nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the sterically hindered aminopyridine halide (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
References
- Vertex AI Search. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC.
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- BenchChem. (n.d.). Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions.
- BenchChem. (2025, December). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne.
-
ResearchGate. (2020, October 14). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
- BenchChem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
- Semantic Scholar. (2017, July 12). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Books. (2024, June 26). Sonogashira cross-coupling strategies towards nucleosides and analogues.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 25, 2026, from [Link]
-
Gorgani, M., Dastmard, S., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7488-7535. [Link]
-
Gorgani, M., Dastmard, S., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7488-7535. [Link]
-
ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Tariq, M., Singh, P. P., & Ali, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
Bykova, M. V., Sulman, M. G., Matveeva, V. G., & Doluda, V. Y. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 86, 271-276. [Link]
-
ArODES HES-SO. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry. [Link]
-
ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. Retrieved February 25, 2026, from [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 25, 2026, from [Link]
-
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. Retrieved February 25, 2026, from [Link]
-
Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. (n.d.). Proposed mechanism involving amines for the copper-free Sonogashira reaction. Retrieved February 25, 2026, from [Link]
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Chloro-3-methoxypyridazin-4-amine and its Analogs.
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved February 25, 2026, from [Link]
-
ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved February 25, 2026, from [Link]
-
RSC Publishing. (n.d.). PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. Retrieved February 25, 2026, from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. m.youtube.com [m.youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scirp.org [scirp.org]
TMS Deprotection Technical Support Center: 2-((Trimethylsilyl)ethynyl)pyridin-3-amine
Welcome to the dedicated technical support guide for the selective deprotection of 2-((Trimethylsilyl)ethynyl)pyridin-3-amine. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to ensure the successful synthesis of your target compound, 2-ethynylpyridin-3-amine.
The deprotection of a trimethylsilyl (TMS) group from a terminal alkyne is a common transformation. However, the presence of the aminopyridine scaffold introduces specific challenges that require careful consideration of reagent choice and reaction conditions to avoid side reactions and ensure high yields. This guide is designed to help you navigate these challenges effectively.
FAQ: Method Selection & Core Concepts
Question: Why is TMS deprotection of this specific molecule not always straightforward?
Answer: The substrate, 2-((Trimethylsilyl)ethynyl)pyridin-3-amine, contains two key features that influence the choice of deprotection method:
-
The Pyridine Nitrogen: This nitrogen is basic and can be protonated under acidic conditions. Protonation can alter the electronic properties of the molecule, potentially leading to undesired side reactions or complicating purification.
-
The Amino Group: The -NH2 group is a nucleophile and can also be protonated. It can also chelate with certain metal ions, which might be relevant if using specific catalysts.
Therefore, methods that employ strong acids are generally not recommended as the first choice. Mild, selective methods are preferred to preserve the integrity of the aminopyridine core.
Question: What are the primary methods for TMS deprotection on this substrate?
Answer: The most reliable methods fall into two main categories: fluoride-based and base-catalyzed hydrolysis.
-
Fluoride-Based Methods: These are the most common and generally high-yielding methods. The fluoride ion has a very high affinity for silicon, forming a strong Si-F bond and facilitating the cleavage of the Si-C bond. The most common reagent is tetrabutylammonium fluoride (TBAF).
-
Base-Catalyzed Methanolysis: Mild inorganic bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in a protic solvent like methanol can effectively cleave the TMS group. This method is often very clean and cost-effective.
Below is a decision-making workflow to help you select the appropriate method for your specific experimental context.
Caption: Decision workflow for TMS deprotection method selection.
Protocol 1: Fluoride-Mediated Deprotection
This method is often the first choice due to its high efficiency and generally mild conditions. The mechanism relies on the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicate intermediate which then fragments to release the terminal alkyne.
Detailed Experimental Protocol
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent potential side reactions with the deprotected, activated alkyne, such as Glaser coupling.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 30% Ethyl Acetate in Hexanes. The product should have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting & FAQs for Protocol 1
Question: My reaction is very slow or incomplete, even after several hours. What should I do?
Answer: This is a common issue often related to the quality of the TBAF reagent.
-
Cause: Commercial TBAF solutions contain a certain amount of water, which can inhibit the reaction. Anhydrous conditions are often cited for optimal results.
-
Solution 1 (Water): Sometimes, a small, controlled amount of water can paradoxically accelerate the reaction by aiding in the protonolysis of the acetylide intermediate. Try adding a few microliters of water to the reaction mixture.
-
Solution 2 (Reagent Quality): Ensure you are using a high-quality TBAF solution. If it's old, it may have absorbed excess water. Consider using TBAF that has been dried by azeotropic distillation with toluene or using an anhydrous grade.
-
Solution 3 (Temperature): While the reaction is typically started at 0 °C to control exothermicity, if it stalls, allowing it to stir at room temperature for a longer period is perfectly acceptable. Gentle warming (e.g., to 40 °C) can be attempted, but monitor for side product formation.
Question: I'm observing a new, higher Rf spot on my TLC plate, and my yield is low. What could this be?
Answer: You are likely observing the formation of a symmetrical di-yne, a result of Glaser coupling.
-
Cause: The terminal acetylide formed after deprotection can undergo oxidative homocoupling, especially if oxygen is present in the reaction flask.
-
Solution: Ensure your reaction is rigorously maintained under an inert atmosphere (N2 or Ar) from start to finish. Using degassed solvents can also help minimize this side reaction.
Question: The purification is difficult, and my compound seems to be streaking on the silica gel column. Why?
Answer: The basicity of the aminopyridine can cause it to interact strongly with the acidic silica gel.
-
Solution: Pre-treat your silica gel with triethylamine (Et3N). Prepare your column slurry in the desired eluent system (e.g., Hexanes/Ethyl Acetate) and add 1% triethylamine. This will neutralize the acidic sites on the silica, leading to much sharper peaks and better recovery of your product.
Protocol 2: Base-Catalyzed Methanolysis
This method is an excellent, cost-effective alternative to fluoride-based reagents. It is particularly useful if your molecule contains other functional groups that might be sensitive to fluoride ions (e.g., silyl ethers).
Detailed Experimental Protocol
-
Preparation: To a round-bottom flask, add 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (1.0 eq).
-
Solvent & Reagent: Add methanol (MeOH) to dissolve the starting material (approx. 0.1-0.2 M). Add anhydrous potassium carbonate (K2CO3) (2.0-3.0 eq). Using a finely powdered K2CO3 increases the surface area and reaction rate.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. This reaction is often complete within 1-4 hours.
-
Work-up: Once the reaction is complete, filter off the K2CO3 solid and wash it with a small amount of methanol.
-
Concentration: Combine the filtrate and washings, and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purification: The crude product is often very clean but can be purified by flash chromatography if necessary (see notes on using Et3N in the eluent in Protocol 1).
Troubleshooting & FAQs for Protocol 2
Question: The reaction is not going to completion. Can I speed it up?
Answer: Yes, there are several ways to accelerate this transformation.
-
Solution 1 (Stoichiometry): Increase the equivalents of K2CO3 to 4-5 eq.
-
Solution 2 (Solvent): A mixture of THF and Methanol (e.g., 2:1) can sometimes improve solubility and reaction rates.
-
Solution 3 (Base): If K2CO3 is ineffective, a stronger base like sodium hydroxide (NaOH, 1.2 eq) in methanol can be used. However, be cautious as this increases the risk of side reactions if other base-sensitive functional groups are present.
Question: Is it possible to use other bases?
Answer: Yes, other mild inorganic bases can be effective. Cesium carbonate (Cs2CO3) is often more reactive than K2CO3 due to its higher solubility in organic solvents. Sodium carbonate (Na2CO3) can also be used but is generally less reactive.
Comparative Summary of Methods
| Method | Reagents | Typical Conditions | Pros | Cons |
| Fluoride-Mediated | TBAF, THF | 0 °C to RT, 1-2 h | High-yielding, fast, widely applicable | Reagent quality is critical, potential for Glaser coupling, higher cost |
| Base-Catalyzed | K2CO3, MeOH | RT, 1-4 h | Very inexpensive, clean reaction, easy work-up | Can be slower, may not be suitable for base-sensitive substrates |
Mechanism Overview
A general mechanistic pathway for TMS deprotection is illustrated below. For fluoride-based methods, the nucleophile is F-. For base-catalyzed methods, the nucleophile is an alkoxide (e.g., MeO-) generated in situ.
Caption: General mechanism of TMS-alkyne deprotection.
References
-
Title: Silicon in Organic, Organometallic, and Polymer Chemistry. Source: John Wiley & Sons. This textbook provides a comprehensive overview of silicon chemistry, including the mechanisms of Si-C bond cleavage. URL: [Link]
-
Title: The Glaser-Eglinton-Hay Coupling. Source: Organic Syntheses. This reference provides context on the oxidative coupling of terminal alkynes, a common side reaction. URL: [Link]
Overcoming catalyst poisoning in 2-Ethynylpyridin-3-amine cyclization
Topic: Overcoming Catalyst Poisoning & Deactivation
Introduction: The "Pyridine Trap"
Welcome to the technical support guide for 7-azaindole (pyrrolo[2,3-b]pyridine) synthesis. You are likely here because your cyclization of 2-ethynylpyridin-3-amine has stalled, precipitated, or resulted in low yields despite using standard indole synthesis protocols.
The Core Problem: This substrate is a "perfect storm" for catalyst poisoning. Unlike standard aniline derivatives used in indole synthesis, your substrate contains a pyridine nitrogen.
-
Lewis Basicity: The pyridine nitrogen (
) is a potent -donor that outcompetes the alkyne -system for the metal center. -
The Chelate Effect: If the free amine (
) and pyridine nitrogen coordinate simultaneously, they form a stable 5-membered chelate with the metal, creating a thermodynamic sink (catalyst death). -
Terminal Alkyne Acidity: The terminal alkyne proton is acidic. In the presence of soft metals (Cu, Au, Ag), this leads to the formation of stable, polymeric metal-acetylides that precipitate out of solution.
This guide provides self-validating protocols to bypass these traps.
Module 1: Diagnostic & Mechanism
Before changing catalysts, diagnose the failure mode. Use the diagram below to visualize where your reaction is exiting the catalytic cycle.
Figure 1: Competing pathways in the metal-catalyzed cyclization of this compound. Red nodes indicate catalytic "dead ends."
Module 2: Troubleshooting by Catalyst System
System A: Gold Catalysis (AuCl, AuCl₃, Au(I)-NHC)
Symptom: Reaction starts fast but stalls at ~40-50% conversion.
Root Cause: Formation of dormant
| Parameter | Recommendation | Technical Rationale |
| Ligand | Use Bulky Ligands (e.g., JohnPhos, IPr) | Bulky ligands destabilize the formation of multinuclear gold clusters and prevent the approach of the pyridine nitrogen to the gold center. |
| Additive | Add 5-10 mol% AgOTf | Silver acts as a chloride abstractor to generate the cationic Au species and can scavenge the pyridine nitrogen transiently. |
| Solvent | Alcoholic Solvents (EtOH, iPrOH) | Gold-catalyzed cyclization requires a proton shuttle for the final demetalation step. Aprotic solvents (DCM, Toluene) often lead to stalling because the C-Au bond cannot be protonated efficiently. |
Protocol 1: The "Gold Standard" Recovery
-
Catalyst: mixture of AuCl(PPh3) (5 mol%) and AgOTf (5 mol%).
-
Solvent: Ethanol (0.1 M).
-
Procedure: Premix Au and Ag salts in the solvent for 10 mins (exclusion of light) to generate the cationic species [Au(PPh3)]+. Filter off the AgCl precipitate if visible (optional but cleaner). Add the substrate.[1][2]
-
Temperature: Heat to 60°C.
-
Validation: If the reaction remains yellow/orange, the catalyst is active. If it turns purple/black rapidly (colloidal gold), the ligand is dissociating—switch to JohnPhos-AuCl.
System B: Palladium Catalysis (Pd(OAc)₂, Pd(PPh₃)₄)
Symptom: No reaction or complex mixture; black precipitate (Pd black). Root Cause: The free amine poisons Pd(II). The pyridine nitrogen prevents oxidative addition if using halide precursors (Larock synthesis).
Critical Adjustment: You must protect the amine or the pyridine nitrogen.
Protocol 2: The N-Acyl Workaround Direct cyclization of the free amine with Pd is notoriously difficult.
-
Step 1 (Protection): Convert this compound to the N-acetyl or N-tosyl derivative. This reduces the nucleophilicity of the amine (preventing chelation) but allows the amide nitrogen to still attack the activated alkyne.
-
Catalyst: PdCl2(MeCN)2 (5 mol%).
-
Solvent: DMF or CH3CN.
-
Base: K2CO3 (2 equiv) is essential to deprotonate the amide for the attack.
-
Outcome: This yields the N-protected 7-azaindole. The protecting group can be removed later (hydrolysis).
System C: Copper Catalysis (CuI)
Symptom: Reaction turns green/blue; heavy precipitate forms immediately. Root Cause: Formation of stable Copper(I) acetylide (polymeric). Oxidation of Cu(I) to Cu(II) (inactive for this cycle) by air.
Protocol 3: The "Strict Anaerobic" Method Copper is the most economical but most sensitive method.
-
Degassing: You cannot just "purge" the headspace. You must sparge the solvent (bubble Argon through liquid) for 20 minutes before adding the catalyst.
-
Catalyst: CuI (10 mol%) + L-Proline (20 mol%).
-
Role of Ligand: L-Proline helps solubilize the copper and prevents the formation of the insoluble acetylide polymer.
-
Base: Cs2CO3 (2 equiv).
-
Temperature: 110°C (High temperature is required to break the stable Cu-N coordination).
Module 3: Advanced Optimization (The "Nuclear Option")
If metal catalysis fails due to persistent poisoning, utilize the Acid-Mediated Cyclization . This bypasses the metal center entirely, using the pyridine's basicity to your advantage.
Logic: Protonation of the pyridine nitrogen makes the ring highly electron-deficient. This pulls electron density away from the alkyne, activating it for nucleophilic attack by the amine.
Protocol 4: Metal-Free Cyclization
-
Reagent: KOtBu (2.5 equiv) in NMP (N-Methyl-2-pyrrolidone).
-
Note: This is a base-mediated pathway (5-endo-dig).
-
-
Alternative (Acid): ZnBr2 (Lewis Acid) or TFA in Toluene at reflux.
Module 4: Decision Matrix & FAQs
Experimental Decision Tree
Figure 2: Selection guide for catalyst systems based on substrate protection status.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately with Palladium? A: This is "Palladium Black" precipitation. The free amine of your substrate is reducing Pd(II) to Pd(0) too rapidly, or the Pd(0) is aggregating because the phosphine ligands are being displaced by the pyridine nitrogen. Fix: Switch to Protocol 2 (Protect the amine) or use a bidentate ligand like dppf to stabilize the Pd.
Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the Copper (Protocol 3) and Metal-Free methods. Microwave heating (150°C, 10-20 min) can overcome the activation energy barrier of the stable metal-pyridine complexes that cause stalling in thermal conditions.
Q: I see the product by LCMS, but it disappears during workup. A: 7-Azaindoles are amphoteric. If your workup is too acidic (pH < 4), the product is protonated and stays in the aqueous layer. If too basic (pH > 12), the NH proton might be stripped (rare, but possible). Fix: Adjust aqueous layer to pH ~8-9 before extraction with EtOAc.
References
-
Mechanistic Insight into Pyridine Poisoning
-
Gold Catalysis Protocols
- Title: Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationaliz
- Source: N
-
URL:[Link]
-
Copper-Catalyzed Synthesis
-
Title: Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine Nucleosides.[9]
- Source: Enamine / Synthesis Journal.
-
-
General Azaindole Synthesis Review
-
Acid-Catalyzed/Metal-Free Approaches
Sources
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Nucleosides - Enamine [enamine.net]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Regiocontrol in 2-Ethynylpyridin-3-amine Annulation
Executive Summary: The "Fork in the Road"
The annulation of 2-ethynylpyridin-3-amine is a high-value transformation in drug discovery because it provides divergent access to two privileged scaffolds:
-
7-Azaindoles (Pyrrolo[2,3-b]pyridines): Formed via 5-exo-dig cyclization.
-
1,5-Naphthyridines: Formed via 6-endo-dig cyclization.[1]
The Problem: The amine nucleophile (
This guide provides the diagnostic logic to control this bifurcation.
Diagnostic & Troubleshooting (Q&A)
Case A: "I am targeting the 1,5-Naphthyridine (6-endo), but I keep isolating the 7-Azaindole (5-exo)."
Root Cause: The system is under Kinetic Control .[2] The nucleophilic amine attacks the internal alkyne carbon because it is sterically more accessible and electronically activated for 5-membered ring formation.
Corrective Actions:
-
Switch to Gold(III) or Silver(I): Unlike Copper (which strongly favors 5-exo), AuCl
or AgOTf can activate the alkyne to induce a "slippage" toward the terminal carbon, especially if a coupling partner is present. -
Introduce a Carbonyl Partner (The "Condensation Trigger"):
-
Why: Reacting the amine with an aldehyde/ketone first forms an imine.[2] The nitrogen lone pair in the imine is less nucleophilic but geometrically positioned to undergo a 6-endo-dig attack on the alkyne, often catalyzed by Lewis acids.
-
Protocol Adjustment: Add 1.2 equiv of the aldehyde/ketone and a Lewis Acid (e.g.,
or AuCl ).
-
-
Thermodynamic Push: Increase reaction temperature (>80°C). 5-exo products are often kinetic; 6-endo products are often thermodynamic.
Case B: "I am using a Gold catalyst, but yields are low and I see polymerization."
Root Cause: Catalyst Poisoning or Non-Specific Activation. The free amine group is a potent ligand for soft metals (Au, Pt). It can bind the metal center, deactivating it before it activates the alkyne.
Corrective Actions:
-
Protect or Buffer: If using Au(I), add a bulky phosphine ligand (e.g., JohnPhos) to prevent amine coordination.
-
Acid Additive: Add 10-20 mol% of a Brønsted acid (e.g.,
or PTSA). This protonates a fraction of the amine, preventing catalyst sequestration while shuttling protons for the demetallation step.
Case C: "I need the 7-Azaindole, but the reaction is sluggish with standard bases."
Root Cause: Insufficient Alkyne Activation. Standard base-mediated cyclization (e.g., KOtBu) relies purely on the nucleophilicity of the amine.
Corrective Actions:
-
Use Copper Catalysis (The "5-Exo Enforcer"): CuI (10 mol%) with a base (Cs
CO ) in DMF is the gold standard for 5-exo cyclization. Copper forms a -complex that specifically directs the amine to the internal carbon. -
Tandem Coupling: If you need a substituent at the 2-position, use a Pd-catalyzed Sonogashira-Cyclization sequence. The Pd-species intermediate enforces the 5-exo closure.
Visualizing the Divergence
The following diagram illustrates the mechanistic bifurcation and the critical decision points for controlling the outcome.
Figure 1: Mechanistic divergence in this compound annulation. Path A (Green) yields the azaindole via kinetic control. Path B (Red) yields the naphthyridine via thermodynamic control or imine intermediates.
Experimental Protocols
Method A: Synthesis of 1,5-Naphthyridines (6-endo Selective)
Targeting the "difficult" thermodynamic product via Gold Catalysis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Benzaldehyde (or derivative) (1.2 equiv)
-
Catalyst: AuCl
(5 mol%)[2] -
Co-catalyst: AgOTf (5 mol%) - activates the Au-chloride prepolymer
-
Solvent: 1,4-Dioxane (0.1 M)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, weigh AuCl
and AgOTf into a vial. Add 1 mL of Dioxane and stir for 5 mins (forms the active cationic Au species). -
Substrate Addition: In the main reaction vessel, dissolve the amine and the aldehyde in Dioxane.
-
Initiation: Add the catalyst solution to the reaction vessel via syringe.
-
Reaction: Heat the mixture to 100°C for 4-12 hours.
-
Checkpoint: Monitor by LCMS. The intermediate imine (
) often forms quickly. The cyclization is the rate-determining step.
-
-
Workup: Filter through a short pad of Celite to remove metal residues. Concentrate and purify via flash chromatography (typically Hexanes/EtOAc).
Method B: Synthesis of 7-Azaindoles (5-exo Selective)
Targeting the kinetic product via Copper Catalysis.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Base: Cs
CO (2.0 equiv)[2] -
Solvent: DMF (0.2 M)
Step-by-Step:
-
Dissolution: Dissolve the substrate in DMF.
-
Activation: Add Cs
CO and stir for 10 mins at RT. -
Catalysis: Add CuI.
-
Reaction: Heat to 80°C . Conversion is usually rapid (< 2 hours).
-
Workup: Dilute with water (critical to remove DMF) and extract with EtOAc. Wash organic layer with
(aq) to sequester Copper.[2]
Comparative Data: Catalyst Effects
The following table summarizes the regioselectivity shifts based on metal center hardness/softness and oxidation state.
| Catalyst System | Major Product | Selectivity (Approx) | Mechanism Note |
| CuI / Base | 7-Azaindole | >95:5 (5-exo) | Strong coordination to alkyne; Kinetic trap. |
| Pd(PPh | 7-Azaindole | >90:10 (5-exo) | Standard Sonogashira-Cyclization manifold. |
| AuCl | 1,5-Naphthyridine | ~80:20 (6-endo)* | Requires carbonyl partner (imine route). |
| KOtBu (No Metal) | 7-Azaindole | >95:5 (5-exo) | Base-mediated anionic cyclization. |
| PtCl | Mixture | Variable | Often suffers from catalyst poisoning by pyridine N. |
*Note: Without a carbonyl partner, Au catalysts may still favor 5-exo or give mixtures depending on the ligand.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose reaction failures.
Figure 2: Rapid diagnostic tree for annulation failures.
References
-
Synthesis of 7-Azaindoles via Copper-Catalyzed Cyclization
-
Gold-Catalyzed 6-Endo Cyclization (Naphthyridines)
-
Regioselectivity Mechanisms (5-exo vs 6-endo)
-
General Azaindole Synthesis Reviews
Sources
- 1. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]
Technical Support Center: Recrystallization of 2-Ethynylpyridin-3-amine Derivatives
Welcome to the technical support center for the purification of 2-ethynylpyridin-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of compounds. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you achieve the highest purity for your compounds.
Understanding the Molecule: Key Considerations for Recrystallization
This compound and its derivatives are characterized by several key functional groups that dictate their solubility and crystallization behavior:
-
Pyridine Ring: A basic nitrogen-containing aromatic ring that can participate in hydrogen bonding and acid-base interactions. The basicity of the pyridine nitrogen can sometimes lead to issues like oiling out or the formation of salts with acidic impurities.
-
Amine Group (-NH2): A primary aromatic amine that is a hydrogen bond donor and acceptor. This group significantly influences the polarity of the molecule. Lower aliphatic amines are often soluble in water, but the solubility of aromatic amines in water is generally low.[1]
-
Ethynyl Group (-C≡CH): A non-polar, rigid functional group that can influence the crystal packing of the molecule.
The interplay of these functional groups means that selecting an appropriate recrystallization solvent requires a careful balance of polarity.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the recrystallization of this compound derivatives.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are several strategies to combat this:
-
Lower the temperature of dissolution: Try to dissolve your compound at a temperature below its melting point. This may require using a larger volume of solvent.
-
Change the solvent system: Use a solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at a slightly lower temperature until the solution becomes turbid, then clarify by adding a few drops of the good solvent.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[2]
-
Seed the solution: Introduce a tiny crystal of the pure compound to the cooled solution to induce crystallization.[3]
Q2: I am getting very poor recovery of my compound after recrystallization. What are the likely causes?
A2: Low recovery can be due to several factors:
-
Using too much solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the compound. This keeps a significant portion of the product in solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.[3]
-
Washing the crystals with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash the crystals with a small amount of the ice-cold recrystallization solvent.
Q3: My recrystallized product is still impure. How can I improve the purity?
A3: If your product is still impure after one recrystallization, consider the following:
-
Perform a second recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.
-
Charcoal treatment: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb the colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Optimize the solvent system: The initial solvent may not be the optimal choice for rejecting the specific impurities in your sample. Experiment with different solvents or solvent mixtures.
-
Acid-base extraction: Given the basic nature of the pyridine and amine functionalities, an acid-base extraction prior to recrystallization can be a powerful purification step to remove non-basic impurities.[4]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the recrystallization of this compound derivatives.
Troubleshooting Workflow
Caption: A workflow for systematically troubleshooting recrystallization.
Solvent Selection for this compound Derivatives
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the functionalities present, a range of solvents should be considered. The following table provides a starting point for solvent screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments |
| Ethanol | 78 | 24.5 | A good starting point for many organic compounds, including those with amine and pyridine functionalities.[6] |
| Methanol | 65 | 32.7 | More polar than ethanol; may be too good a solvent at room temperature. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol; may provide better crystal formation. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that is often effective. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent; good for less polar derivatives. |
| Hexane(s) | ~69 | 1.9 | A non-polar solvent, often used as the "poor" solvent in a mixed-solvent system. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent. |
| Water | 100 | 80.1 | Generally, aromatic amines have low solubility in water.[1] However, for highly polar derivatives, it could be considered, potentially in a mixed solvent system. |
| Mixed Solvents | - | - | |
| Ethanol/Hexane | - | - | A patent for the purification of 3-aminopyridine mentions the use of ethanol and "hexamethylene" (likely a typo for hexane or a similar hydrocarbon), suggesting this is a viable system.[7] |
| Ethyl Acetate/Hexane | - | - | A very common and effective mixed solvent system for a wide range of organic compounds. |
| Dichloromethane/Hexane | - | - | A lower-boiling point option that can be useful if the compound is temperature-sensitive. |
Expert Tip: A good rule of thumb is that solvents containing functional groups similar to the compound being recrystallized are often good solubilizers.[6] For this compound derivatives, solvents capable of hydrogen bonding (like alcohols) are often a good starting point.
General Recrystallization Protocol
This protocol provides a general framework for the recrystallization of a this compound derivative. The specific solvent and volumes will need to be determined empirically.
Materials:
-
Crude this compound derivative
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot and recrystallizes upon cooling, you have a potentially suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[2]
-
(Optional) Hot Filtration: If there are insoluble impurities, perform a hot filtration. Pre-heat a glass funnel and an Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
References
- CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Recrystallization and Melting Point Analysis. (2022, December 5). [Video]. YouTube.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- A Reddit user's advice on recrystalliz
-
Unacademy. (n.d.). Physical Properties of Amines. Retrieved from [Link]
- Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.
- EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- LibreTexts Chemistry. (2023, January 22). Basic Properties of Amines.
- University of Calgary. (n.d.). Amines and Heterocycles.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- CN111170937A. (2020). Preparation method of 3-aminopyridine.
- Leffler, M. T., & Adams, R. (1936). 2,3-Diaminopyridine. Organic Syntheses, 16, 29.
- A Quora user's response on the solubility of tertiary amines in w
- Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chem355 Labbook-2020. (n.d.).
Sources
- 1. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2-Ethynylpyridin-3-amine
Focus: Definitive Assignment of the Alkyne Proton vs. Amine Protons
Executive Summary
Characterizing 2-Ethynylpyridin-3-amine presents a specific spectroscopic challenge: distinguishing the terminal alkyne proton (
This guide outlines a comparative solvent strategy to unambiguously assign these signals. The recommended protocol utilizes DMSO-d
The Spectroscopic Challenge
In this compound, the close proximity of the electron-rich amino group (C3) and the electron-withdrawing pyridine nitrogen (N1) creates a complex electronic environment for the ethynyl group at C2.
Key Signal Characteristics[1][2][3][4]
-
Alkyne Proton (
C-H): Typically a sharp singlet. It is acidic but generally non-exchangeable under neutral conditions. Its shift is influenced by the anisotropy of the triple bond and the deshielding effect of the pyridine ring. -
Amine Protons (-NH
): Typically broad signals.[1] These are labile and exchangeable. Their chemical shift is concentration-dependent and susceptible to hydrogen bonding with the solvent.[2][3][4]
The Ambiguity
In non-polar solvents like CDCl
Comparative Solvent Analysis
The choice of solvent dictates the resolution of the alkyne proton. The table below compares the performance of the three most common NMR solvents for this specific application.
| Feature | Chloroform-d (CDCl | DMSO-d | Acetone-d |
| Alkyne Signal | Sharp Singlet ( | Sharp Singlet ( | Sharp Singlet . Intermediate shift. |
| Amine Signal | Broad/Invisible . Often exchanges with trace acid/water. Variable position ( | Sharp/Distinct . Strong H-bonding with DMSO freezes exchange, often splitting into a doublet or distinct singlet ( | Broad . Intermediate exchange rate. |
| Resolution | Poor . High risk of overlap with alkyne or water. | Excellent . Clear separation between | Moderate . |
| Recommendation | Use only for solubility checks. | Primary characterization solvent. | Secondary option. |
Critical Insight: In DMSO-d
, the amine protons are typically shifted downfield (deshielded) by 1–2 ppm compared to CDCldue to strong hydrogen bonding with the sulfoxide oxygen. This "clears" the 3.5–4.5 ppm region, allowing the alkyne proton to be integrated accurately.
Experimental Protocol: The "Self-Validating" Assignment
This workflow ensures scientific integrity by using a destructive interference test (D
Step 1: Sample Preparation (DMSO-d )
-
Weigh 5–10 mg of this compound.
-
Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Ensure the solution is clear; filter if necessary to remove paramagnetic particulates (catalyst residues from Sonogashira coupling).
Step 2: Initial Acquisition
-
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16–32 scans (sufficient for >10 mg).
-
Relaxation Delay (D1): Set to
5 seconds .-
Reasoning: Terminal alkyne protons often have long T1 relaxation times. A short D1 can lead to under-integration of the alkyne signal relative to the aromatic protons.
-
Step 3: Analysis & The "D O Shake" (Validation)
If two signals are present in the 4.0–7.0 ppm range, perform the following to distinguish them:
-
Acquire the standard spectrum.
-
Add 1–2 drops of D
O directly into the NMR tube. -
Shake vigorously for 30 seconds.
-
Re-acquire the spectrum immediately.
Result Interpretation:
-
Signal Disappears: This is the Amine (-NH
) . The protons rapidly exchange with Deuterium (D) from D O, becoming "invisible" in 1H NMR.[4] -
Signal Persists: This is the Alkyne (
C-H) . The terminal alkyne proton (pKa ~25) is not acidic enough to exchange with D O under neutral conditions.
Visualization of Logic & Workflow
Diagram 1: Characterization Workflow
This decision tree illustrates the logical flow for assigning the alkyne proton.
Caption: Logical workflow for distinguishing non-exchangeable alkyne protons from exchangeable amine protons using D2O validation.
Diagram 2: Chemical Shift & Shielding Map
Visualizing the electronic environment to predict shift positions.
Caption: Influence of electronic effects and solvent interactions on the chemical shift of key functional groups.
Expected Data Reference
While exact values vary by concentration, the following data represents the standard expectation for this compound in DMSO-d
| Proton Assignment | Multiplicity | Chemical Shift ( | Integration | Notes |
| Pyridine H-6 | Doublet (dd) | 7.8 – 8.0 ppm | 1H | Most deshielded (adj. to N). |
| Pyridine H-4 | Doublet (dd) | 7.0 – 7.3 ppm | 1H | |
| Pyridine H-5 | Multiplet (dd) | 6.5 – 6.8 ppm | 1H | |
| -NH | Broad Singlet | 5.0 – 6.5 ppm | 2H | Disappears with D |
| Singlet (s) | 3.8 – 4.5 ppm | 1H | Persists with D |
Note on Coupling:
While the alkyne proton is typically a singlet, long-range coupling (
Advanced Verification: HSQC
For drug development applications requiring absolute certainty (e.g., GMP release testing), 1D 1H NMR may be insufficient.
-
Method: Run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
-
Logic:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][6] (Standard text for general chemical shift ranges and solvent effects).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative source on HSQC and pulse sequences).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).
-
Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.[6] [Link] (Primary source for DMSO vs CDCl3 shift logic).[6]
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. chemistryconnected.com [chemistryconnected.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts [pubmed.ncbi.nlm.nih.gov]
Technical Guide: IR Spectroscopy Characterization of 2-Ethynylpyridin-3-amine
Executive Summary & Strategic Context
In the development of kinase inhibitors and heterocyclic pharmacophores, 2-Ethynylpyridin-3-amine serves as a critical scaffold. Its dual functionality—an electron-rich primary amine adjacent to a reactive terminal alkyne—makes it a versatile intermediate for Sonogashira couplings and cyclization reactions (e.g., to azaindoles or naphthyridines).
However, validating this structure requires precise spectroscopic discrimination. The primary challenge in Infrared (IR) spectroscopy for this molecule is the spectral congestion in the 3400–3200 cm⁻¹ region , where the vibrational modes of the amino group (
This guide provides a definitive spectral fingerprint for this compound, contrasting it with key synthetic precursors (e.g., 2-bromo-3-aminopyridine) and structural analogs to ensure unambiguous identification.
Spectral Fingerprint: The Characteristic Bands[1][2]
The IR spectrum of this compound is defined by three primary zones. An analyst must validate all three to confirm structural integrity.
Zone A: The High-Frequency "Diagnostic Triad" (3500–3100 cm⁻¹)
This is the most critical region. Unlike simple amines, this molecule displays a complex overlapping pattern due to the terminal alkyne.
- (Asymmetric Stretch): ~3480–3440 cm⁻¹. Appears as a sharp, medium-intensity band.
- (Symmetric Stretch): ~3360–3330 cm⁻¹. Often broader than the asymmetric band.
-
(Acetylenic C-H Stretch): ~3300–3280 cm⁻¹.
-
Technical Insight: This band is typically strong and sharp , often appearing as a distinct shoulder or a dominant peak overlapping with the symmetric amine stretch. In hydrogen-bonded states (solid phase), this band may shift to lower wavenumbers (~3250 cm⁻¹) and broaden.
-
Zone B: The "Silent" Alkyne Region (2250–2100 cm⁻¹)
-
(Alkyne Triple Bond Stretch): ~2120–2100 cm⁻¹.
-
Diagnostic Value: This band is weak to medium in IR due to the relatively small change in dipole moment across the pseudo-symmetric triple bond. It is a "confirmation" band rather than a primary detection band. If this band is absent but the 3300 cm⁻¹ band is present, suspect a salt formation or deprotonation.
-
Zone C: The Fingerprint & Deformation Region (1650–600 cm⁻¹)
- (Scissoring): ~1620–1590 cm⁻¹. Strong band, often merging with the pyridine ring breathing modes.
-
Pyridine Ring Skeletal Modes: ~1580, 1460, 1430 cm⁻¹. Characteristic of the heteroaromatic system.
- (Out-of-Plane Bending): ~780–740 cm⁻¹. Indicative of the substitution pattern on the pyridine ring (2,3-disubstitution).
Comparative Analysis: Performance vs. Alternatives
To ensure scientific integrity, one must compare the target molecule against its likely contaminants or precursors.
Table 1: Comparative Spectral Data
| Functional Group Mode | Target: this compound | Precursor: 2-Bromo-3-aminopyridine | Analog: 3-Aminopyridine | Technique Note |
| 3450 cm⁻¹ (Med) | 3440 cm⁻¹ (Med) | 3440 cm⁻¹ (Med) | Primary amine confirmation. | |
| 3340 cm⁻¹ (Med) | 3320 cm⁻¹ (Med) | 3320 cm⁻¹ (Med) | Paired with Asym stretch. | |
| 3300 cm⁻¹ (Strong, Sharp) | ABSENT | ABSENT | Primary differentiator. | |
| 2110 cm⁻¹ (Weak) | ABSENT | ABSENT | Confirms alkyne presence. | |
| ABSENT | ~1050–1000 cm⁻¹ | ABSENT | Impurity check. |
Comparative Insight: IR vs. Raman Spectroscopy
For this specific molecule, IR spectroscopy is excellent for detecting the
-
Alternative: Raman Spectroscopy is superior for the
bond. -
Mechanism: The triple bond stretch causes a large change in polarizability, making it a very strong band in Raman, whereas it is weak in IR (selection rule mutual exclusion principle).
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a high-resolution spectrum to resolve the 3400–3200 cm⁻¹ overlap.
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its hardness, as the alkyne moiety can be reactive.
-
Background: Collect a 32-scan air background.
-
Sample Loading: Place ~5 mg of solid this compound on the crystal.
-
Compression: Apply high pressure using the anvil. Crucial: Ensure intimate contact to maximize the weak
signal. -
Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.
-
Validation: Check for the presence of the "Diagnostic Triad" (Zone A). If the peaks at 3450 and 3300 are fused into a blob, the sample may be wet (H-bonding broadening). Dry the sample and re-run.
Method B: KBr Pellet (Transmission)
-
Use only if ATR is unavailable.
-
Risk: The acidic acetylenic proton can exchange with moisture in hygroscopic KBr, potentially shifting bands.
-
Protocol: Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 minutes.
Structural Identification Logic (Graphviz)
The following diagram illustrates the decision logic for validating the compound during synthesis.
Figure 1: Decision tree for the spectroscopic validation of this compound, distinguishing it from common synthetic byproducts.
References
-
NIST Chemistry WebBook. 3-Aminopyridine Infrared Spectrum. National Institute of Standards and Technology. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for characteristic group frequencies: Alkynes and Amines).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[1] Wiley. (Authoritative source for Pyridine ring modes and substituent effects).[2][3]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Amino-2-ethynylpyridine
In the landscape of modern drug discovery and molecular analysis, a comprehensive understanding of a compound's structural characteristics is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the anticipated mass spectrometry fragmentation of 3-amino-2-ethynylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry.
As experimental data for this specific molecule is not widely published, this guide will establish a robust, predictive framework based on the well-documented fragmentation behaviors of its core constituents: aminopyridines and ethynyl-substituted aromatic systems. By dissecting the fragmentation of analogous compounds, we can construct a reliable roadmap for researchers, scientists, and drug development professionals to interpret and predict the mass spectral behavior of 3-amino-2-ethynylpyridine and its derivatives.
The Pillars of Fragmentation: Ionization and Analysis
The journey of a molecule through a mass spectrometer begins with ionization, a process that imparts a charge, allowing it to be manipulated by electric and magnetic fields. The two most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), induce fragmentation through distinct mechanisms, leading to complementary structural information.
-
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+•).[1] The excess energy imparted to the molecular ion leads to extensive and often complex fragmentation, providing a detailed fingerprint of the molecule's structure.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a solution. It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules [M+H]+, which can then be subjected to controlled fragmentation through collision-induced dissociation (CID) in the gas phase. This technique allows for a more targeted and predictable fragmentation process.
Predicting the Fragmentation of 3-Amino-2-ethynylpyridine: A Comparative Approach
The molecular structure of 3-amino-2-ethynylpyridine, with its pyridine ring, amino group, and ethynyl substituent, presents a unique combination of functionalities that will dictate its fragmentation pathways. To predict its behavior, we will draw comparisons with the known fragmentation patterns of 2-aminopyridine, 3-aminopyridine, and 2-ethynylpyridine.
The molecular weight of 3-amino-2-ethynylpyridine is 118.14 g/mol .
Electron Ionization (EI) Fragmentation: A High-Energy Puzzle
Under EI conditions, the molecular ion of 3-amino-2-ethynylpyridine (m/z 118) is expected to be prominent due to the stability of the aromatic pyridine ring. The subsequent fragmentation will be a competition between the pathways initiated by the amino and ethynyl groups.
Key Predicted Fragmentation Pathways under EI:
-
Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation of pyridine and its derivatives involves the cleavage of the ring and loss of a neutral HCN molecule. For 3-amino-2-ethynylpyridine, this would result in a fragment ion at m/z 91 .
-
Loss of an Amino Radical (•NH2): Cleavage of the C-N bond can lead to the loss of an amino radical, although this is generally less favorable than ring fragmentation. This would produce an ion at m/z 102 .
-
Fragmentation of the Ethynyl Group: The ethynyl group can undergo fragmentation, potentially through the loss of a hydrogen radical (•H) to form an ion at m/z 117 , or through more complex rearrangements. The presence of the triple bond can also lead to the formation of stable, resonance-stabilized propargyl-type cations.
-
Combined Losses: Sequential losses are also highly probable. For instance, the initial loss of HCN could be followed by the loss of acetylene (C2H2) from the remaining structure.
Comparison with Analogs:
To ground our predictions, let's examine the EI mass spectra of related compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Postulated Neutral Losses |
| 2-Aminopyridine | 94 | 67 (loss of HCN), 66, 40 |
| 3-Aminopyridine | 94 | 67 (loss of HCN), 66, 40 |
| 2-Ethynylpyridine | 103 | 76 (loss of HCN), 51 |
| Predicted: 3-Amino-2-ethynylpyridine | 118 | 91 (loss of HCN), 117 (loss of •H), 92 (loss of C2H2) |
The fragmentation of both 2- and 3-aminopyridine is dominated by the loss of HCN, highlighting the inherent instability of the pyridine ring under EI. Similarly, 2-ethynylpyridine also readily loses HCN. Therefore, the most intense fragment peak for 3-amino-2-ethynylpyridine is predicted to be at m/z 91.
Proposed EI Fragmentation Pathway for 3-Amino-2-ethynylpyridine:
Caption: Predicted EI fragmentation of 3-amino-2-ethynylpyridine.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): A Controlled Cascade
Under positive ion ESI, 3-amino-2-ethynylpyridine is expected to readily form a protonated molecule, [M+H]+, at m/z 119 . The subsequent CID fragmentation will likely be more predictable than EI, targeting the weakest bonds and most stable product ions.
Key Predicted Fragmentation Pathways under ESI-CID:
-
Loss of Ammonia (NH3): Protonation is likely to occur at the basic amino group or the pyridine nitrogen. If protonated at the amino group, a facile loss of a neutral ammonia molecule can occur, leading to a fragment ion at m/z 102 .
-
Loss of Acetylene (C2H2): The ethynyl group can be lost as a neutral acetylene molecule, resulting in a fragment ion at m/z 93 .
-
Ring Opening and Rearrangement: Similar to EI, ring opening followed by the loss of small neutral molecules is possible, although it may require higher collision energies.
Comparison with Substituted Pyridines in ESI-MS/MS:
Studies on substituted pyridines using ESI-MS/MS have shown that the fragmentation is highly dependent on the nature and position of the substituents. For aminopyridines, the loss of ammonia from the protonated molecule is a common pathway.
Proposed ESI-CID Fragmentation Pathway for Protonated 3-Amino-2-ethynylpyridine:
Caption: Predicted ESI-CID fragmentation of 3-amino-2-ethynylpyridine.
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve 1 mg of 3-amino-2-ethynylpyridine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 10 µg/mL for EI analysis and 1 µg/mL for ESI analysis. For ESI, add 0.1% formic acid to the final solution to promote protonation.
Electron Ionization (EI) Mass Spectrometry
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Injection: Inject 1 µL of the 10 µg/mL solution into the GC.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-200
-
Electrospray Ionization (ESI) Mass Spectrometry with Tandem MS (MS/MS)
-
Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS) or direct infusion.
-
Infusion: Infuse the 1 µg/mL solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (Nitrogen) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350°C
-
-
MS/MS (CID) Conditions:
-
Isolate the precursor ion at m/z 119.
-
Apply a range of collision energies (e.g., 10-40 eV) with a collision gas (e.g., argon or nitrogen) to induce fragmentation.
-
Scan for product ions in the range of m/z 30-120.
-
Experimental Workflow Diagram:
Caption: Workflow for mass spectrometry analysis.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometry fragmentation patterns of 3-amino-2-ethynylpyridine. By leveraging established fragmentation principles and comparing with structurally similar molecules, we have proposed the likely fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a clear path for the empirical validation of these predictions. This comprehensive approach empowers researchers to confidently identify and characterize this important heterocyclic compound, accelerating progress in drug development and chemical research.
References
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 2-Ethynylpyridin-3-amine and 3-Ethynylpyridin-2-amine
In the landscape of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, aminopyridines bearing an ethynyl group are of significant interest as versatile building blocks. Their unique electronic and structural features, arising from the interplay between the electron-donating amino group, the electron-withdrawing ethynyl moiety, and the pyridine ring, offer a rich playground for synthetic transformations. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 2-ethynylpyridin-3-amine and 3-ethynylpyridin-2-amine. By examining their electronic structures and steric profiles, we can predict and rationalize their differential behavior in key chemical reactions, providing a valuable resource for researchers in drug development and materials science.
Electronic and Steric Landscape: A Tale of Two Isomers
The reactivity of these molecules is fundamentally governed by the positional interplay of the amino (-NH2), ethynyl (-C≡CH), and ring nitrogen functionalities. The lone pair on the amino group can donate electron density into the pyridine ring through resonance, while the ethynyl group and the ring nitrogen are electron-withdrawing.
In 3-Ethynylpyridin-2-amine:
-
The amino group is at the C2 position, ortho to the ring nitrogen. This position is electronically activated by the amino group's +M (mesomeric) effect, which can partially counteract the -I (inductive) effect of the ring nitrogen.
-
The ethynyl group at the C3 position exerts a -I effect.
-
The proximity of the 2-amino group to the ring nitrogen allows for potential intramolecular hydrogen bonding, which can influence its nucleophilicity.
In this compound:
-
The amino group is at the C3 position, meta to the ring nitrogen. The +M effect of the amino group from this position activates the ortho (C2, C4) and para (C6) positions.
-
The ethynyl group at the C2 position is strongly influenced by the adjacent ring nitrogen, enhancing its electrophilic character, especially upon protonation of the pyridine nitrogen.
-
Steric hindrance around the 3-amino group is generally lower compared to the 2-amino group, which is flanked by the pyridine nitrogen and the C3 substituent.
The following diagram illustrates the key electronic influences in both isomers.
Caption: Electronic and structural features of the two isomers.
Comparative Reactivity in Key Synthetic Transformations
Based on the electronic and steric considerations, we can anticipate differences in how these isomers behave in various reactions.
Nucleophilicity of the Amino Group
The nucleophilicity of the exocyclic amino group is crucial for reactions such as acylation, alkylation, and condensation.
-
3-Ethynylpyridin-2-amine: The amino group at the 2-position is expected to be less nucleophilic . This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen and potential intramolecular hydrogen bonding.
-
This compound: The amino group at the 3-position is predicted to be more nucleophilic . It is further from the primary inductive pull of the ring nitrogen, and its lone pair is more available for reaction.
| Isomer | Predicted Amino Group Nucleophilicity | Rationale |
| 3-Ethynylpyridin-2-amine | Lower | -I effect of adjacent ring nitrogen; potential intramolecular hydrogen bonding. |
| This compound | Higher | Less influence from the ring nitrogen's -I effect; greater lone pair availability. |
Reactivity of the Ethynyl Group
The ethynyl group can participate in a variety of reactions, including metal-catalyzed cross-couplings, nucleophilic additions, and cycloadditions.
The acidity of the terminal alkyne proton is important for its use as a nucleophile in reactions like the Sonogashira coupling. The acidity is enhanced by the electron-withdrawing nature of the pyridine ring.[1][2][3][4]
-
This compound: The ethynyl group at the C2 position is directly adjacent to the electron-withdrawing ring nitrogen. This proximity is expected to significantly increase the acidity of the acetylenic proton, making it easier to deprotonate.
-
3-Ethynylpyridin-2-amine: The ethynyl group at the C3 position is further from the ring nitrogen, so the acidifying effect will be less pronounced compared to the 2-ethynyl isomer.
The ethynyl group can act as a Michael acceptor for soft nucleophiles.[5][6][7][8] The electrophilicity of the alkyne is a key factor.
-
This compound: The ethynyl group at the C2 position is highly activated towards nucleophilic attack. This is due to the powerful electron-withdrawing effect of the adjacent ring nitrogen, which can be further enhanced by protonation of the nitrogen.[9][10] The electron-donating 3-amino group may slightly counteract this, but the effect of the ring nitrogen is likely dominant.
-
3-Ethynylpyridin-2-amine: The ethynyl group at the C3 position is less electrophilic. While still activated by the pyridine ring, it lacks the direct, potent activation from an adjacent ring nitrogen. The electron-donating 2-amino group will further decrease its electrophilicity.
In [3+2] cycloadditions, the ethynyl group acts as a dipolarophile. The reactivity is governed by frontier molecular orbital (HOMO-LUMO) interactions.[11][12][13] An electron-rich alkyne will generally have a higher HOMO energy and react faster with electron-deficient dipoles.
-
3-Ethynylpyridin-2-amine: The strong electron-donating effect of the 2-amino group is expected to raise the HOMO energy of the ethynyl group, making it more reactive towards electron-poor dipoles (e.g., azides, nitrile oxides).
-
This compound: The amino group at the 3-position has a weaker influence on the 2-ethynyl group's electron density compared to the 2-amino isomer. Therefore, it is predicted to be less reactive in cycloadditions with electron-poor dipoles.
Experimental Protocols
Synthesis of 3-Ethynylpyridin-2-amine via Sonogashira Coupling
This protocol is adapted from the work of Zhu et al. and describes a reliable method for the synthesis of one of the target isomers.[14][15]
Caption: General workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF3COO)2 (4.2 mg, 2.5 mol%), PPh3 (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
-
Purge the flask with nitrogen and add 2.0 mL of DMF. Stir the mixture for 30 minutes at room temperature.
-
Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (e.g., trimethylsilylacetylene, 0.6 mmol), followed by triethylamine (1 mL).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-alkynylpyridine. If a TMS-protected alkyne was used, deprotection can be achieved using standard conditions (e.g., K2CO3 in methanol).
Representative Protocol for Nucleophilic Addition to this compound
This hypothetical protocol is based on general procedures for Michael additions to activated alkynes.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as THF or CH3CN (5 mL).
-
Add a soft nucleophile (e.g., a thiol like thiophenol, 1.1 mmol).
-
Add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 mmol) to facilitate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Summary of Predicted Reactivity
| Reaction Type | This compound | 3-Ethynylpyridin-2-amine |
| Amino Group Nucleophilicity | More Reactive | Less Reactive |
| Acetylenic Proton Acidity | More Acidic | Less Acidic |
| Nucleophilic Addition to Alkyne | More Reactive | Less Reactive |
| [3+2] Cycloaddition (with electron-poor dipoles) | Less Reactive | More Reactive |
A Note on Self-Validating Protocols and Computational Verification
The predictions laid out in this guide are derived from established principles of physical organic chemistry. However, for definitive, quantitative comparisons, experimental validation is essential. In the absence of direct comparative experimental data in the literature, computational chemistry offers a powerful tool for predicting reactivity.
Caption: A typical DFT workflow for reactivity analysis.
A computational workflow using Density Functional Theory (DFT) can provide quantitative insights:
-
NBO Analysis: Can quantify the charge distribution and confirm the predicted electronic effects.[16]
-
MEP Maps: Visually represent the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecules.[17][18]
-
FMO Analysis: The energies and localizations of the HOMO and LUMO can predict the propensity for cycloaddition and other reactions.[19][20][21][22]
-
Transition State Modeling: Calculating the activation energies for a model reaction (e.g., nucleophilic attack) with both isomers can provide a direct comparison of their kinetic reactivity.
By employing such a computational approach, researchers can gain a high degree of confidence in the predicted reactivity trends before embarking on extensive experimental work.
References
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Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
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Nishikawa, T., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1440-1447. [Link]
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Tomasik, P., & Johnson, C. D. (1976). Applications of the Hammett Equation to Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 20, 1-64. [Link]
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Kozlov, A. S., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances, 10(10), 5941-5948. [Link]
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Al-Hourani, B. J. (2020). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Journal of Molecular Structure, 1217, 128414. [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
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Shoukat, S. (n.d.). Effect of Substituents On Basicity of Pyridine. Scribd. [Link]
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Maksymiuk, K., et al. (2013). DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines. Structural Chemistry, 24(5), 1595-1605. [Link]
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Stentzel, M. R., & Klumpp, D. A. (2019). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 60(41), 151123. [Link]
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Quora. (2021). Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? [Link]
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Abdel-Rahman, L. H., et al. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12(3), 39-55. [Link]
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Nishikawa, T., et al. (2017). Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. ACS Omega, 2(4), 1440–1447. [Link]
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Rolland, M., et al. (2019). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 119(12), 7374-7450. [Link]
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YouTube. (2020). Which Pyridine is more stable? (2-amino or 3-amino Pyridine). [Link]
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Kumar, S., et al. (2022). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Molecular Structure, 1269, 133801. [Link]
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Wang, C., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications, 12(1), 4887. [Link]
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Rolland, M., et al. (2019). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]
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Rolland, M., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(15), 9354–9431. [Link]
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Al-Arab, M. M., et al. (2002). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Journal of the Chinese Chemical Society, 49(4), 579-586. [Link]
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ResearchGate. (n.d.). Frontier molecular orbital of the compounds. [Link]
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Ishiguro, S., & Ozutsumi, K. (1992). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (10), 1621-1625. [Link]
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ResearchGate. (2020). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]
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Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Read Chemistry. (2022). Acidity of Alkynes : Formation of Acetylide Ions. [Link]
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Repository. (n.d.). Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. [Link]
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Journal of the American Chemical Society. (1951). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). [Link]
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MDPI. (2007). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
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PMC. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
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PMC. (2013). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. [Link]
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Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). [Link]
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Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why? [Link]
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IRIS-AperTO. (2015). Electron density analysis of large (molecular and periodic) systems: A parallel implementation. [Link]
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Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). [Link]
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Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. [Link]
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Quora. (2017). Why is acetylene more acidic than ethane? [Link]
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PMC. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. [Link]
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Chemistry LibreTexts. (2022). 12.4: Alkyne Acidity - Formation of Acetylide Anions. [Link]
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Chemistry LibreTexts. (2020). 10.8: Acidity of Terminal Alkynes and Acetylide Ions. [Link]
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Chemistry Stack Exchange. (2014). Why does acetylene, having an acidic proton, not react with strong bases like NaOH and KOH? [Link]
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Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. (n.d.). [Link]
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Nucleophilic substitution reactions in pyridine. (n.d.). [Link]
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A Comparative Guide to the Crystal Structure Analysis of 2-Ethynylpyridin-3-amine Salts: A Methodological Framework for Pharmaceutical Development
For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. Among the most critical is the optimization of the API's solid-state properties. The inherent characteristics of the free form of a drug, such as poor solubility or instability, can be significant hurdles.[1][2] Salt formation is a time-tested and highly effective strategy to modulate these properties, with an estimated 50% of all drug molecules being administered as salts.[3] The selection of an appropriate salt form is a pivotal decision in early drug development, as it can profoundly impact a drug's quality, safety, and performance.[3][4] A late-stage change in salt form can trigger the need to repeat extensive toxicological and formulation studies, leading to significant delays and increased costs.[3]
This guide provides a comprehensive framework for the crystal structure analysis of salts derived from 2-Ethynylpyridin-3-amine, a heterocyclic amine with functional groups amenable to salt formation. While specific crystal structures for salts of this particular molecule are not widely reported in public databases like the Cambridge Structural Database (CSD)[5][6][7], this guide will use it as a model candidate to illustrate the complete workflow. We will detail the rationale behind experimental choices, provide robust protocols for salt screening and single-crystal X-ray diffraction, and present a comparative analysis of the expected structural data and its implications for drug development.
The core of this analysis lies in single-crystal X-ray crystallography, the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule.[8] This technique provides precise data on bond lengths, angles, and, crucially, the intermolecular interactions that govern the crystal lattice. Understanding these interactions is key to predicting and explaining the macroscopic properties of the salt, such as its melting point, hygroscopicity, and dissolution rate.
Part 1: Rationale for Salt Selection and Screening
The primary motivation for forming salts of an API like this compound is to improve its physicochemical and biopharmaceutical properties.[3][4] The basic nitrogen of the pyridine ring and the primary amine group are ideal targets for protonation by an acid, forming an ammonium salt.[9][10] This process can enhance solubility, improve stability, and simplify handling and formulation.[1][2][11]
A salt screening study is the first step, aiming to identify novel solid forms with improved performance characteristics.[11][12] The choice of counter-ions (acids) is critical. A diverse library of pharmaceutically acceptable acids should be employed to explore a wide range of potential crystal packing arrangements and intermolecular interactions.
Commonly Used Counter-ions for Basic APIs:
-
Inorganic Acids: Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄)
-
Organic Acids:
-
Aliphatic Carboxylic Acids: Acetic acid, Succinic acid
-
Aromatic Carboxylic Acids: Benzoic acid
-
Hydroxy Acids: Citric acid, Tartaric acid
-
Sulfonic Acids: Methanesulfonic acid (mesylate), p-Toluenesulfonic acid (tosylate)
-
The goal is to generate a portfolio of crystalline salts, which can then be subjected to rigorous characterization to select the optimal candidate for development.[12] It is also crucial to investigate polymorphism—the ability of a compound to exist in multiple crystalline forms—for each new salt, as different polymorphs can have different properties.[11][13][14]
Logical Workflow for Salt Screening and Crystal Growth
The process follows a logical progression from identifying potential salt formers to growing high-quality single crystals suitable for X-ray diffraction.
Caption: Workflow from API to full structural characterization.
Part 2: Experimental Methodologies
This section provides detailed protocols for the key experimental phases. These protocols are designed to be self-validating by including checkpoints and characterization steps.
Protocol 2.1: Salt Formation and Crystallization
Objective: To form various salts of this compound and grow single crystals suitable for X-ray diffraction analysis.
Materials:
-
This compound (free base)
-
Counter-ion acids (e.g., HCl, H₂SO₄, Tartaric Acid, Methanesulfonic Acid)
-
Solvent library (e.g., Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water)[15]
-
Small, clean glass vials (e.g., 4 mL)[16]
-
Magnetic stirrer and stir bars
Procedure:
-
Stoichiometric Reaction:
-
Dissolve 100 mg of this compound in a suitable solvent (e.g., 2 mL of ethanol) in a clean vial.
-
In a separate vial, prepare a solution of the chosen acid. Add a stoichiometric equivalent (1:1 or 2:1 molar ratio, depending on the acid) of the acid solution dropwise to the amine solution while stirring.
-
Observe for immediate precipitation. If a solid forms, it can be isolated for initial analysis (e.g., Powder X-ray Diffraction).
-
-
Single Crystal Growth (Method A: Slow Evaporation): [15]
-
If no precipitate forms in step 1, or if the initial solid is amorphous or microcrystalline, proceed with the clear solution.
-
Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.[16]
-
Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitor the vial daily for the formation of crystals. The goal is to have crystals grow over several days to weeks to ensure high quality.
-
-
Single Crystal Growth (Method B: Vapor Diffusion): [15][17]
-
This is often the most successful method for small quantities.[15]
-
Dissolve the salt (or the components from step 1) in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., methanol). Place this small vial inside a larger vial.
-
In the larger vial, add a small amount of a more volatile "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether).
-
Seal the larger vial. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the salt's solubility and promoting slow crystallization.
-
Protocol 2.2: Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To collect diffraction data from a single crystal to determine its three-dimensional structure.
Procedure:
-
Crystal Mounting:
-
Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible cracks).[16]
-
Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.
-
-
Data Collection:
-
Mount the loop onto the goniometer head of a single-crystal X-ray diffractometer (e.g., equipped with a Mo or Cu X-ray source and a modern detector).
-
Perform an initial unit cell determination to assess crystal quality.
-
Execute a full data collection strategy, rotating the crystal in the X-ray beam to measure the intensities of a large number of unique diffraction spots.[8]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration and scaling) using appropriate software.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map and atomic model.
-
Refine the structural model against the experimental data, adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit. The quality of the final structure is assessed by metrics such as the R-factor.
-
Part 3: Comparative Analysis of Hypothetical Salt Structures
In a successful screening campaign, one would obtain several crystalline salts. The analysis of their crystal structures would reveal critical differences in their packing and hydrogen-bonding networks, which in turn influence their physical properties. Below is a table summarizing the kind of data that would be obtained and compared.
| Parameter | Salt A (Hypothetical HCl) | Salt B (Hypothetical Tartrate) | Salt C (Hypothetical Mesylate) | Significance in Drug Development |
| Crystal System | Monoclinic | Orthorhombic | Triclinic | Affects crystal morphology, processing behavior (e.g., flow, compaction). |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 | Describes the symmetry of the crystal lattice. Chiral space groups (like P2₁2₁2₁) can be important for enantiomerically pure drugs. |
| Unit Cell (Å, °) | a=8.1, b=12.5, c=9.3, β=98.5 | a=7.5, b=10.2, c=18.4 | a=6.8, b=7.9, c=11.2, α=85, β=92, γ=101 | Provides fundamental lattice dimensions. Density can be calculated from this. |
| Key H-Bonds | N⁺-H···Cl⁻ | N⁺-H···O(carboxylate), O-H···O | N⁺-H···O(sulfonate) | Crucial. Defines the crystal's stability. Strong, extensive H-bond networks often lead to higher melting points and lower hygroscopicity.[17] |
| Packing Motif | Herringbone π-stacking | Layered structure with hydrophilic/hydrophobic regions | Dimeric pairs linked by sulfonate bridges | Influences dissolution. Layered structures can sometimes lead to slip planes affecting mechanical properties. |
| Calculated Density | 1.45 g/cm³ | 1.58 g/cm³ | 1.51 g/cm³ | Important for formulation design and tablet manufacturing. |
| Melting Point | 185 °C | 162 °C | 210 °C | Indicator of lattice energy and thermal stability.[1] |
| Aqueous Solubility | High | Moderate | High | A primary driver for salt selection, directly impacting bioavailability.[2][3] |
Structural Interpretation
The power of this analysis comes from correlating the atomic-level structure with macroscopic properties.
-
Hypothetical Hydrochloride Salt (Salt A): The simple, spherical chloride ion might allow for efficient packing. The dominant interactions would be strong charge-assisted hydrogen bonds between the protonated amine/pyridine groups and the chloride anion (N⁺-H···Cl⁻). The ethynyl and pyridine groups could engage in π-stacking, further stabilizing the lattice.
-
Hypothetical Tartrate Salt (Salt B): Tartaric acid is a chiral dicarboxylic acid with hydroxyl groups. This offers a rich array of hydrogen bond donors and acceptors. One would expect a complex 3D network of N⁺-H···O and O-H···O interactions.[18] The presence of both hydrophilic (hydroxyl, carboxylate) and hydrophobic (aromatic ring) regions could lead to layered packing, potentially impacting dissolution behavior.
-
Hypothetical Mesylate Salt (Salt C): The sulfonate group of the mesylate anion is an excellent hydrogen bond acceptor. The three oxygen atoms can form multiple strong N⁺-H···O bonds, often leading to very stable, high-melting-point crystals.
Visualizing Intermolecular Interactions
Diagrams are essential for understanding the complex network of non-covalent interactions that define a crystal structure.
Caption: Key hydrogen-bonding motifs in hypothetical salts.
Conclusion
The crystal structure analysis of API salts is an indispensable component of modern drug development.[8] It provides the fundamental understanding required to make a rational, data-driven selection of the optimal solid form of a drug candidate.[13] By employing a systematic approach of salt screening, single crystal growth, and detailed X-ray crystallographic analysis, researchers can directly correlate molecular-level interactions with critical macroscopic properties like solubility, stability, and manufacturability.
While no public crystal structures currently exist for salts of this compound, the methodological framework presented here provides a clear and robust pathway for such an investigation. The insights gained from this type of comparative analysis are crucial for de-risking the development process, ensuring the selection of a salt form with consistent and desirable properties, and ultimately accelerating the journey from the lab to the clinic.[4][11]
References
-
Babu, N. J., & Nangia, A. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Chaudhari, K. S., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences. [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Charles River. [Link]
-
Recipharm. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Recipharm. [Link]
-
Kumar, L., & Singh, S. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. PharmSciTech. [Link]
-
Pharmaceutical Technology. (2020). Understanding Polymorphism to De-Risk Drug Development. Pharmaceutical Technology. [Link]
-
Aitipamula, S., et al. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design. [Link]
-
Vojta, D., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Vojta, D., et al. (2018). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. PubMed. [Link]
-
FDA. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food & Drug Administration. [Link]
-
Serajuddin, A. T. M. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Advances in Drug Delivery Reviews. [Link]
-
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Veranova. [Link]
-
Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
EPFL. (n.d.). Guide for crystallization. EPFL. [Link]
-
Organic Chemistry. (2020). How to Grow Single Crystals. YouTube. [Link]
-
Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
O'Malley, G. (n.d.). Growth of Single Crystals. University of California, San Diego. [Link]
-
PubChem. (n.d.). 3-Ethynylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
CCDC. (n.d.). The Cambridge Structural Database. Cambridge Crystallographic Data Centre. [Link]
-
Maastricht University. (n.d.). CSD - Cambridge Structural Database. Maastricht University Library. [Link]
-
IMET RAS. (n.d.). Cambridge Structural Database (CSD). en.iric.imet-db.ru. [Link]
-
EPFL. (n.d.). Guide for crystallization. EPFL. [Link]
-
Purdue University. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Purdue University. [Link]
-
Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. [Link]
-
Al-Khafaji, Y. R., & Al-Obaidi, O. A. (2018). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Ethynylpyridin-2-amine. National Center for Biotechnology Information. [Link]
-
re3data.org. (n.d.). Cambridge Structural Database. re3data.org. [Link]
-
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Maastricht University. [Link]
-
IMET RAS. (n.d.). Cambridge Structural Database (CSD). en.iric.imet-db.ru. [Link]
-
Cruz, F. A., et al. (2015). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section C: Structural Chemistry. [Link]
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- 18. Crystal structures of 2-aminopyridine citric acid salts: C5H7N2 +·C6H7O7 − and 3C5H7N2 +·C6H5O7 3− - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Stability Profile of TMS-Protected vs. Free 2-Ethynylpyridin-3-amine
The following technical guide compares the stability and handling of TMS-protected versus free 2-Ethynylpyridin-3-amine.
Executive Summary
In the context of drug discovery and heterocycle synthesis, 2-((Trimethylsilyl)ethynyl)pyridin-3-amine (TMS-protected) is the preferred form for storage, commercial distribution, and handling. It exhibits indefinite stability under standard refrigerated conditions.
In contrast, This compound (Free alkyne) is a transient, reactive intermediate. It possesses a high propensity for spontaneous intramolecular cyclization to form 1H-pyrrolo[3,2-b]pyridine (4-azaindole) , particularly in solution or upon exposure to mild heat/acid. Consequently, the free alkyne should generally be generated in situ and used immediately, rather than isolated and stored.
Chemical Basis of Instability
The core stability differentiator is the presence of the silyl protecting group on the terminal alkyne.
-
TMS-Protected Form: The trimethylsilyl (TMS) group provides steric bulk and removes the acidic acetylenic proton (
). This prevents the alkyne from acting as a hydrogen bond donor or a facile electrophile for the adjacent amino group, effectively "locking" the molecule in the open-chain conformation. -
Free Alkyne Form: Upon deprotection, the terminal alkyne becomes susceptible to nucleophilic attack by the adjacent C3-amino group. This is a thermodynamically favorable 5-endo-dig (or 5-exo-dig depending on mechanistic nuance) cyclization that yields the aromatized, fused bicycle: 1H-pyrrolo[3,2-b]pyridine .
Degradation Pathway (Spontaneous Cyclization)
The following diagram illustrates the degradation mechanism where the free alkyne cyclizes to the stable azaindole isomer.
Figure 1: The primary degradation pathway of the free alkyne is an intramolecular cyclization to the thermodynamically stable 4-azaindole scaffold.
Comparative Stability Data
The following table synthesizes experimental observations regarding the handling of both species.
| Feature | TMS-Protected (2-((Trimethylsilyl)ethynyl)pyridin-3-amine) | Free Alkyne (this compound) |
| State | Crystalline Solid or Viscous Oil (Yellowish) | Unstable Oil / Amorphous Solid (Darkens rapidly) |
| Storage (Solid) | Stable (>12 months) at -20°C under Argon. | Poor (< 48 hours) at -20°C. Polymerizes/Cyclizes. |
| Solution Stability | Stable in CDCl₃/DMSO for days. | Degradation detectable by NMR within hours at RT. |
| Sensitivity | Low sensitivity to air/moisture. | High sensitivity to O₂ (Glaser coupling) and Heat. |
| Primary Risk | Hydrolysis (slow) if exposed to moisture. | Spontaneous Cyclization to Azaindole. |
| Handling | Weigh on open bench (rapidly). | Handle strictly in Glovebox or Schlenk line. |
Experimental Protocols & Handling
A. Synthesis & Storage (TMS-Protected)
-
Synthesis: Standard Sonogashira coupling of 2-bromo-3-aminopyridine with trimethylsilylacetylene (TMSA).
-
Purification: Silica gel chromatography (Hexanes/EtOAc). The TMS group withstands silica acidity well.
-
Storage: Store in a tightly sealed vial, flushed with Argon, at 4°C or -20°C.
B. In Situ Deprotection (Recommended Workflow)
To avoid isolation of the unstable free alkyne, perform deprotection immediately prior to the next reaction step (e.g., "One-Pot" synthesis).
Protocol: In Situ Generation for Downstream Coupling
-
Dissolution: Dissolve 1.0 equiv of TMS-protected amine in Methanol (0.1 M).
-
Deprotection: Add 1.5 equiv of anhydrous
. Stir at 0°C for 30 minutes.-
Checkpoint: Monitor by TLC (Free alkyne is more polar than TMS form).
-
-
Quench/Extraction (Rapid): Dilute with cold ether/water. Wash with brine.[1] Dry over
at 0°C. -
Usage: Concentrate the ether layer at low temperature (< 20°C) and immediately redissolve in the reaction solvent for the next step. Do not store the neat oil.
C. Stability Validation Experiment (NMR)
Researchers can validate the instability of the free amine in their own lab using this protocol:
-
Prepare: 10 mg of Free Alkyne (freshly extracted) in
. -
Monitor: Acquire ¹H NMR immediately (
). -
Stress: Leave the NMR tube at 25°C.
-
Re-acquire: Scan at
and .-
Observation: Disappearance of the acetylenic proton singlet (
ppm) and appearance of aromatic signals corresponding to the fused pyrrolo[3,2-b]pyridine system ( ppm).
-
Strategic Recommendation
For drug development workflows involving the This compound motif:
-
Purchase/Synthesize the TMS-protected form. Do not attempt to stockpile the free alkyne.
-
Design routes to deprotect in situ. If the free alkyne is a substrate for a click reaction or another coupling, add the catalyst and partner reagents to the deprotection mixture or immediately after a rapid workup.
-
Cyclization Control: If the target molecule is the azaindole (pyrrolo[3,2-b]pyridine), the free alkyne is the correct intermediate, and cyclization can be driven to completion using metal catalysis (e.g., CuI, AuCl₃) or heat.
Figure 2: Decision matrix for handling the this compound scaffold based on synthetic intent.
References
-
Synthesis and Cyclization of Alkynylpyridines
-
TMS Protection Stability
- Title: Stability of amino protecting groups and TMS-alkynes.
- Source: ResearchG
-
URL:[Link]
-
Azaindole Formation Mechanism
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Ethynylpyridin-3-amine
Executive Summary: The "Zero-Metal" Directive
CRITICAL WARNING: The primary disposal hazard for 2-Ethynylpyridin-3-amine is not its toxicity, but its terminal alkyne moiety (
Terminal alkynes react with specific heavy metals (Copper, Silver, Mercury) to form metal acetylides , which are shock-sensitive explosives.
-
NEVER dispose of this substance in waste containers that have previously held copper catalysts (e.g., from "Click" chemistry or Sonogashira couplings).
-
NEVER use metal spatulas or metal drums for bulk storage/disposal.
-
ALWAYS segregate into a dedicated "Non-Metal Organic" waste stream.
Chemical Profile & Hazard Causality
To manage risk, we must understand the molecular mechanism driving that risk.
The Molecule[1]
-
Structure: A pyridine ring substituted with an amine group (position 3) and an ethynyl group (position 2).
-
Dual-Hazard Mechanism:
-
The Amine (Base): The 3-amino group renders the molecule basic. Mixing with strong acids in a waste drum can cause rapid exothermic neutralization, potentially pressurizing the container.
-
The Alkyne (Ligand/Explosive Precursor): The ethynyl proton (
) is weakly acidic. However, the adjacent pyridine nitrogen can act as a chelating ligand, stabilizing metal intermediates and facilitating the deprotonation required to form explosive acetylides (e.g., ) [1].
-
Physical & Safety Data Summary
| Parameter | Value/Description | Operational Implication |
| CAS Number | 1016636-69-5 | Unique identifier for waste labeling. |
| Physical State | Solid (Powder) | Dust explosion risk; requires anti-static grounding. |
| Solubility | DMSO, Methanol, DCM | Use compatible organic solvents for rinsing. |
| Acidity/Basicity | Basic (Amine) | Do not mix with concentrated nitric/sulfuric acid waste. |
| Incompatibilities | Cu, Ag, Hg , Strong Oxidizers, Acids | Strict segregation required. |
| PPE Requirement | Nitrile Gloves (0.11mm+), Goggles, Lab Coat | Prevents dermal absorption of pyridine derivatives. |
Self-Validating Disposal Protocol
This protocol uses a "Check-Verify-Act" system to prevent cross-contamination.
Phase 1: Solid Waste (Excess Reagent)
-
Step 1: Transfer solid waste into a clear polyethylene bag.
-
Step 2: Label as "Toxic Solid - Organic - Pyridine Derivative."
-
Step 3 (Validation): Verify the bag contains no metal sharps (needles) or metal foil.
-
Step 4: Double-bag and place in the "Solid Incineration" drum.
Phase 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: This is the highest risk area. Researchers often dump reaction mixtures into a general "Organic Waste" carboy. If that carboy contains residual Copper (I) Iodide from a previous user's "Click" reaction, you are creating a potential time-bomb.
The Protocol:
-
Container Selection: Use a virgin high-density polyethylene (HDPE) carboy. Do not use a communal waste container unless you can certify its history.
-
pH Check: Dip a pH strip into the waste solution.
-
If pH < 4: Neutralize slowly with Sodium Bicarbonate to pH 6-8. (Prevents acid-catalyzed polymerization).
-
-
Solvent Compatibility: Dilute with a combustible solvent (Ethanol or Acetone) to ensure the mixture burns cleanly during incineration.
-
Labeling: Apply a hazardous waste label with the following specific text:
CONTAINS: this compound DANGER: TERMINAL ALKYNE. DO NOT ADD METALS (Cu, Ag, Hg).
Waste Segregation Logic (Decision Tree)
The following diagram illustrates the critical decision-making process required to safely segregate this chemical.
Figure 1: Decision tree for waste segregation, emphasizing the prevention of metal acetylide formation.
Emergency Procedures: Spills
If a spill occurs, immediate containment is necessary to prevent environmental release and personnel exposure.[1]
-
Evacuate & Ventilate: Clear the immediate area. Pyridine derivatives have low odor thresholds and can cause olfactory fatigue.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/N95 respirator (if powder is aerosolized).
-
Containment:
-
Solid Spill: Do not dry sweep (dust explosion risk). Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous materials.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use clay-based absorbents if they contain metal oxides.
-
-
Decontamination: Wash the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by a soap and water rinse.
-
Disposal of Debris: All cleanup materials must be treated as hazardous waste following the "Solid Waste" protocol above.
Regulatory & Compliance Codes
Ensure your waste manifest utilizes the correct codes. While specific codes vary by region (RCRA in US, EWC in EU), the following classifications generally apply:
-
RCRA (USA): Likely D001 (Ignitable) if in flammable solvent. If the pyridine nature dominates toxicity, it may fall under P-listed or U-listed analogies (e.g., Pyridine is U196). Recommendation: Characterize as "Toxic, Flammable Organic."
-
DOT (Transport): UN 2811 (Toxic solids, organic, n.o.s.) or UN 1993 (Flammable liquids, n.o.s.) depending on state.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Labels and Pictograms.[3] United States Department of Labor. [Link]
-
National Institutes of Health (NIH). (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation: Safety Note. PMC. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
